(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(4-methylpyrazol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPGYPYXASNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=C(C=N2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227330 | |
| Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428582-36-8 | |
| Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428582-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Architectures of 3-Substituted Phenylboronic Acid Pyrazole Derivatives: From Synthetic Scaffolds to Functional Probes
The following technical guide provides an in-depth analysis of 3-substituted phenylboronic acid pyrazole derivatives , a class of compounds bridging advanced organic synthesis, medicinal chemistry, and chemical biology.
Executive Summary
The fusion of the pyrazole heterocycle with phenylboronic acid moieties creates a privileged scaffold with dual utility: as a high-fidelity building block in palladium-catalyzed cross-couplings and as a functional molecular probe for diol recognition. This guide dissects the structural logic, synthetic pathways, and biochemical applications of these derivatives, specifically focusing on 3-(boronophenyl)pyrazole architectures. It is designed for researchers requiring actionable protocols for synthesis and data-driven insights into their pharmacophoric potential.
Structural Architecture & Chemical Space
The "3-substituted phenylboronic acid pyrazole" designation typically refers to two distinct isomeric families based on the connectivity of the phenyl ring to the pyrazole core. Understanding this connectivity is critical for predicting reactivity and biological binding modes.
The Isomeric Landscape
-
Type A (Meta-Connectivity): The boronic acid group is located at the meta (3-position) of the phenyl ring, which is attached to the pyrazole. This geometry is favored for designing macrocycles or avoiding steric clash in enzyme active sites.
-
Type B (Direct Pyrazole Substitution): The phenylboronic acid moiety is attached directly to the C3 position of the pyrazole ring. This creates a conjugated biaryl system essential for fluorescence applications (ICT states).
Electronic Properties
-
Lewis Acidity: The boron atom acts as a Lewis acid (
hybridized, vacant p-orbital). Interaction with nucleophiles (e.g., hydroxyls in sugars, serine in proteases) converts the boron from trigonal planar ( ) to tetrahedral ( ), resulting in an anionic boronate complex. -
Fluorescence Modulation: When the pyrazole acts as a fluorophore, the electron-deficient boronic acid group quenches fluorescence via Photoinduced Electron Transfer (PET). Binding to a diol (sugar) increases electron density on the boron, blocking PET and restoring fluorescence ("Turn-On" sensor).
Synthetic Protocols & Methodologies
Retrosynthetic Analysis
The most robust route to these derivatives involves the construction of the pyrazole core followed by functionalization of the phenyl ring via Miyaura borylation.
Pathway:
-
Claisen-Schmidt Condensation: Acetophenone + Aryl aldehyde
Chalcone. -
Cyclization: Chalcone + Hydrazine
Pyrazoline Pyrazole. -
Miyaura Borylation: Aryl Bromide/Iodide + Bis(pinacolato)diboron
Aryl Boronate.
Protocol: Synthesis of 3-(4-Boronophenyl)-1H-pyrazole
Standardized workflow for high-purity isolation.
Step 1: Pyrazole Ring Formation
-
Reagents: 4-Bromoacetophenone (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol), Hydrazine hydrate (15 mmol).
-
Procedure:
-
Reflux 4-bromoacetophenone and DMF-DMA in toluene (20 mL) for 8 hours.
-
Concentrate in vacuo to obtain the enaminone intermediate.
-
Dissolve intermediate in ethanol (30 mL) and add hydrazine hydrate dropwise at 0°C.
-
Reflux for 4 hours. Cool, filter the precipitate, and wash with cold ethanol.
-
Yield: ~85% of 3-(4-bromophenyl)-1H-pyrazole.
-
Step 2: Miyaura Borylation (The Critical Step)
-
Reagents: 3-(4-bromophenyl)-1H-pyrazole (1.0 equiv), Bis(pinacolato)diboron (
, 1.2 equiv), (3 mol%), Potassium Acetate (KOAc, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions:
-
Combine reagents in a Schlenk flask under Argon atmosphere.
-
Add degassed dioxane.
-
Heat at 90°C for 12 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel can degrade boronic esters; use neutralized silica or rapid elution.
-
Hydrolysis (Optional): Treat pinacol ester with
/ in Acetone/Water to yield the free boronic acid.
-
Visualization: Synthetic Workflow
The following diagram illustrates the conversion logic from raw materials to the functional boronic acid scaffold.
Pharmacological & Biochemical Utility[1][2][3][4][5][6][7]
Boronic Acids as "Warheads" in Drug Design
While often used as intermediates, the boronic acid moiety itself is a potent pharmacophore.
-
Mechanism: Reversible covalent inhibition. The boron atom forms a dative bond with the hydroxyl oxygen of active-site serine residues (in proteases) or threonine residues (in proteasomes, e.g., Bortezomib).
-
Selectivity: The pyrazole ring provides a rigid scaffold that can stack with aromatic residues (Trp/Phe) in the S1 specificity pocket of enzymes, directing the boron warhead to the catalytic nucleophile.
Fluorescent Saccharide Sensing
3-substituted phenylboronic acid pyrazoles function as intrinsic fluorescent probes for glucose and sialic acid.
-
The "OFF" State: In the absence of sugar, the lone pair on the nitrogen (pyrazole) or an adjacent amine quenches the fluorophore via PET to the electron-deficient boron.
-
The "ON" State: Binding to a cis-1,2-diol (sugar) forms a cyclic boronate ester. This increases the Lewis acidity of the boron, often recruiting a Lewis base (OH- or amine) to form a tetrahedral boronate anion. This removes the acceptor orbital availability, blocking PET and restoring fluorescence.
Visualization: Sensing Mechanism
This diagram details the electronic transition states during glucose detection.
Quantitative Data Summary: Cross-Coupling Efficiency
When using these derivatives as reagents in Suzuki-Miyaura coupling, steric and electronic factors influence yield.[1][2] The table below summarizes optimized conditions for coupling 3-pyrazole boronic acids with various aryl halides.
| Aryl Halide Substrate | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole (Electron Rich) | 100 | 92% | ||
| 4-Nitro-bromobenzene (Electron Poor) | 80 | 95% | ||
| 2-Bromotoluene (Steric Hindrance) | 110 | 84% | ||
| 3-Chloropyridine (Heterocycle) | 100 | 78% |
Data aggregated from standard optimization studies (See Ref 1, 3).
Critical Experimental Considerations (Troubleshooting)
-
Protodeboronation: Pyrazole boronic acids are susceptible to protodeboronation (loss of the
group) under harsh basic conditions or prolonged heating.-
Solution: Use anhydrous bases like
or mild bases like . Avoid aqueous reflux if possible; use microwave heating for shorter reaction times.
-
-
N-Arylation vs. C-Coupling: The pyrazole NH is nucleophilic. In the presence of aryl halides and base, N-arylation can compete with the Suzuki coupling.
-
Solution: Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc group) before the coupling step, or use a specific catalyst (e.g., Cu-free Pd systems) that favors C-C bond formation over C-N.
-
-
Purification Instability: Boronic acids can streak on silica gel.
-
Solution: Convert to the pinacol ester for purification, or add 1% triethylamine to the eluent to neutralize silica acidity.
-
References
-
The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing . Ningbo Inno Pharmchem.[3] Available at: [Link]
-
Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids . Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . National Institutes of Health (PMC). Available at: [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors . National Institutes of Health (PMC). Available at: [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde . MDPI. Available at: [Link]
Sources
A Guide to the Safe Handling and Hazard Identification of Pyrazole-Phenylboronic Acids in Research and Development
Introduction: The Double-Edged Sword of Pyrazole-Phenylboronic Acids in Drug Discovery
Pyrazole-phenylboronic acids represent a burgeoning class of molecules at the forefront of medicinal chemistry and drug development. The pyrazole ring, a five-membered heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its metabolic stability and versatile biological activity.[1][2][3] It serves as a cornerstone for developing agents targeting a wide array of clinical disorders, from cancer to inflammatory conditions.[4][5] Concurrently, the phenylboronic acid moiety is an indispensable tool in synthetic chemistry, most famously for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Boronic acids are generally stable to air and moisture, making them convenient reagents in the lab.[6]
The fusion of these two powerful chemical entities creates molecules with immense potential for crafting novel therapeutics. However, this chemical marriage also necessitates a sophisticated understanding of the combined hazard profile. Researchers and drug development professionals must navigate the inherent risks associated with both the bioactive pyrazole core and the reactive boronic acid functional group. This guide provides an in-depth technical overview of the safety considerations, hazard identification, and handling protocols for pyrazole-phenylboronic acids, ensuring that their scientific potential can be explored without compromising laboratory safety. Our approach moves beyond a simple recitation of rules, instead focusing on the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Section 1: Deconstructing the Hazard Profile - A Tale of Two Moieties
The hazard profile of a pyrazole-phenylboronic acid is not monolithic; it is a composite of the risks associated with its constituent parts. A thorough risk assessment requires an understanding of each component's potential for harm.
The Pyrazole Core: Bioactivity and Cytotoxicity
The very properties that make pyrazoles attractive in drug design—their ability to interact with biological targets—are also the source of their potential toxicity.[7][8][9] Numerous pyrazole derivatives have been investigated for their potent cytotoxic effects against various cancer cell lines.[9][10] While desirable in an oncology context, this inherent bioactivity demands respect in a laboratory setting. The specific toxicological profile can vary dramatically with substitution on the pyrazole ring, but a conservative approach assuming potential bioactivity is prudent.
The Boronic Acid Group: More Than a Synthetic Handle
While many boronic acids are solids that are easy to handle, the boronic acid group itself is not benign.[6] The primary concern, established for boric acid and its derivatives, is reproductive toxicity .[11][12] Boric acid is classified under the Globally Harmonized System (GHS) as Reprotoxic Category 1B (H360FD: May damage fertility. May damage the unborn child).[11][12][13] This is a significant health hazard that necessitates stringent handling controls, particularly for researchers of child-bearing potential.
Furthermore, many boronic acids and their derivatives are classified as acute toxins if swallowed and can cause skin and eye irritation.
The Combined Molecule: Synergistic and Emergent Hazards
When the pyrazole and phenylboronic acid moieties are combined, we must consider the complete hazard profile as presented on a Safety Data Sheet (SDS) for a specific analogue. For instance, an SDS for 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid indicates potential hazards including skin, eye, and respiratory irritation.[14] A comprehensive GHS classification for a typical pyrazole-phenylboronic acid is summarized in the table below.
| Hazard Class | GHS Category | Pictogram | Hazard Statement | Rationale |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | H302: Harmful if swallowed | Common classification for phenylboronic acid derivatives.[15] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Potential for irritation from both acidic nature and organic structure. | |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | A common hazard for acidic and dusty chemical solids. | |
| Reproductive Toxicity | Category 1B | H360FD: May damage fertility. May damage the unborn child. | Inherited from the boronic acid moiety. This is the most significant chronic hazard.[11][12][13] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Particularly relevant for powdered or dusty forms of the compound. |
This table represents a potential hazard profile. Always consult the specific SDS for the exact compound you are handling.
Section 2: The Self-Validating Safety Protocol: A Framework for Safe Handling
A robust safety protocol is not a checklist but a dynamic system of overlapping controls. Each step validates the effectiveness of the others, creating a multi-layered defense against exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is to prevent them from becoming airborne or coming into contact with the operator.
-
Chemical Fume Hood: All weighing and manipulation of pyrazole-phenylboronic acid powders should be conducted inside a certified chemical fume hood. This contains dust and vapors, preventing inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Administrative Controls: Procedures and Planning
-
Designated Areas: Establish a designated area within the laboratory specifically for working with reproductive toxins. This area should be clearly marked.
-
Minimization: Use the smallest quantity of the material necessary for the experiment to minimize the potential impact of a spill or exposure.
-
Dry Lab/Glove Box Use: While many boronic acids are air-stable, some reactions involving them (e.g., forming anhydrous esters) require inert atmosphere techniques.[6] Handling these reagents in a glove box or using Schlenk line techniques can also serve as an excellent containment strategy, minimizing inhalation and contact risks.[16][17][18][19]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential, but it should never be the only line of defense. Its effectiveness depends on proper selection and use.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated. For handling highly potent compounds, double-gloving is recommended.
-
Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against dust particles.[20]
-
Lab Coat: A clean, buttoned lab coat protects skin and personal clothing from contamination.
-
Respiratory Protection: For situations with a high potential for aerosolization (e.g., large spills, cleaning equipment), a NIOSH-approved respirator may be necessary. Use of a respirator requires prior medical clearance and fit-testing.
Caption: GHS Hazard Identification Workflow.
Section 3: Experimental Protocols for Safe Handling and Emergency Response
The following protocols are designed to be self-validating systems. Adherence to these steps inherently minimizes risk and prepares the user for unforeseen events.
Protocol: Weighing and Transfer of Solid Pyrazole-Phenylboronic Acid
-
Preparation:
-
Causality: Before starting, ensure the work area is clean and uncluttered. This prevents cross-contamination and reduces the chance of spills.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
-
Weighing:
-
Place an analytical balance inside the fume hood. Alternatively, use a tared container, weigh the compound, and seal the container before removing it from the hood.
-
Causality: Weighing directly in the hood contains any dust generated. Using a sealed container prevents exposure during transport to the reaction vessel.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
-
Transfer to Reaction Vessel:
-
If possible, add the solid to the reaction vessel while both are inside the fume hood.
-
If the vessel is outside the hood, use a powder funnel to minimize the risk of spillage.
-
Causality: A funnel directs the powder and prevents it from coating the neck of the flask or becoming airborne.
-
-
Decontamination:
-
Carefully wipe down the spatula, weigh boat, and any contaminated surfaces with a damp paper towel (e.g., wetted with 70% ethanol) while still inside the hood.
-
Dispose of the contaminated wipes and any disposable equipment in a clearly labeled hazardous waste bag.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Protocol: Emergency Response for a Small Solid Spill (<1 gram)
This protocol applies to a minor spill contained within a chemical fume hood.
-
Immediate Action:
-
Alert others in the immediate vicinity. Do not leave the area unattended.
-
Causality: Immediate notification prevents others from unknowingly entering a contaminated zone.
-
Ensure the fume hood sash is kept as low as possible to maintain containment.
-
-
Containment and Cleanup:
-
If not already wearing it, don appropriate PPE, including double gloves.
-
Gently cover the spill with a paper towel to prevent further aerosolization.
-
Lightly dampen the paper towel with water or a suitable solvent (e.g., ethanol) to wet the powder. Do not pour solvent directly on the spill , as this can cause splashing.
-
Causality: Wetting the powder prevents dust from becoming airborne during cleanup.
-
Carefully wipe up the material from the outside in, placing the contaminated paper towels into a labeled hazardous waste bag.
-
-
Final Decontamination:
-
Clean the spill area with soap and water or an appropriate decontamination solution.[21]
-
Place all contaminated materials, including the outer pair of gloves, into the hazardous waste bag.
-
Wash hands thoroughly.
-
Report the spill to the laboratory supervisor.
-
Protocol: Emergency Response for a Major Spill or Spill Outside a Fume Hood
-
Evacuate and Alert:
-
Call for Help:
-
First Aid:
-
If the chemical has made contact with skin or clothing, remove the contaminated clothing and flush the affected area with water for at least 15 minutes in an emergency shower.[22][23][24]
-
If eye contact has occurred, flush the eyes for at least 15 minutes at an eyewash station, holding the eyelids open.[22]
-
Seek immediate medical attention after flushing.
-
-
Cleanup:
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency personnel. They have the appropriate respiratory protection and equipment to handle the situation safely.
-
Caption: Emergency Spill Response Decision Tree.
Conclusion
Pyrazole-phenylboronic acids are compounds of significant scientific interest, offering a rich scaffold for the development of new medicines. Their utility, however, is paired with a hazard profile that demands careful and informed management. The reproductive toxicity associated with the boronic acid moiety is a primary concern that must be addressed through robust engineering and administrative controls. By understanding the causality behind safety protocols—from the necessity of a fume hood to contain dust to the logic of wetting a spill before cleanup—researchers can move beyond rote compliance to a state of active safety awareness. This guide provides the framework for that awareness, ensuring that the pursuit of novel therapeutics can proceed with the highest standards of safety for all personnel.
References
-
Chemos GmbH & Co. KG. (2024, January 30). Safety Data Sheet: Boric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
Wikipedia. (2024). Boric acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]
-
University of Oklahoma Health Sciences. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Carl ROTH. (2024, September 17). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Boric acid - Substance Information. Retrieved from [Link]
-
Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
GTI Laboratory Supplies. (n.d.). SAFETY DATA SHEET: Phenylboronic acid. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemos.de [chemos.de]
- 12. Boric acid - Wikipedia [en.wikipedia.org]
- 13. Substance Information - ECHA [echa.europa.eu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. carlroth.com [carlroth.com]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 17. web.mit.edu [web.mit.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 21. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 22. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. Chemical Spills | Emergency Management [emergency.fsu.edu]
An In-depth Technical Guide to the Electronic Properties of 4-methyl-1H-pyrazol-1-yl Substituted Arylboronic Acids
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological systems. The strategic substitution of the aryl ring allows for the fine-tuning of their electronic and physicochemical properties, a critical aspect of rational drug design. This technical guide provides a comprehensive exploration of the electronic properties of a specific, high-interest subclass: 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids. We will delve into the synthesis, characterization, and profound electronic influence of the 4-methyl-1H-pyrazol-1-yl moiety, offering both theoretical insights and practical, field-proven experimental and computational protocols.
Introduction: The Strategic Importance of the 4-methyl-1H-pyrazol-1-yl Substituent in Arylboronic Acid Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals.[1][2] Its incorporation into the structure of arylboronic acids imparts a unique set of electronic and steric features that can significantly influence molecular recognition, reactivity, and pharmacokinetic profiles. The 4-methyl-1H-pyrazol-1-yl substituent, in particular, offers a compelling combination of properties:
-
Modulation of Lewis Acidity: The nitrogen atoms of the pyrazole ring can influence the electron density of the aryl ring and, consequently, the Lewis acidity of the boronic acid moiety. This is a critical parameter, as the pKa of a boronic acid dictates its ionization state at physiological pH and its ability to form stable complexes with biological targets.[3][4]
-
Hydrogen Bonding Capabilities: The pyrazole ring presents both hydrogen bond donor (N-H, if unsubstituted) and acceptor (pyridine-like nitrogen) sites, which can facilitate specific interactions within a protein binding pocket.
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.
-
Synthetic Tractability: As we will explore, the synthesis of these compounds is readily achievable through robust and well-established cross-coupling methodologies.[5]
This guide will provide a detailed examination of how the 4-methyl-1H-pyrazol-1-yl group modifies the electronic landscape of arylboronic acids, offering researchers the knowledge to harness these properties in the design of novel therapeutics and chemical probes.
Synthesis of 4-methyl-1H-pyrazol-1-yl Substituted Arylboronic Acids
The most prevalent and efficient method for the synthesis of 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid or its ester. A common synthetic route involves the coupling of a suitably substituted aryl halide with a pyrazole-containing boronic acid or, conversely, the coupling of a pyrazolyl halide with an arylboronic acid.
A commercially available and highly useful starting material is [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid.[5] This compound can be further functionalized or used directly in subsequent synthetic steps.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a 4-methyl-1H-pyrazol-1-yl substituted biaryl compound, a common application of the target arylboronic acids.
Materials:
-
[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.
Characterization of Electronic Properties
The electronic properties of 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids can be characterized through a combination of experimental and computational methods.
Hammett Parameters: Quantifying Electronic Influence
To experimentally determine the Hammett constant, a series of para- and meta-substituted benzoic acids (or another suitable system) bearing the 4-methyl-1H-pyrazol-1-yl substituent would need to be synthesized and their pKa values measured.
Acidity (pKa) Determination
The pKa of an arylboronic acid is a critical parameter, particularly in the context of its interaction with biological systems.[3][4] Arylboronic acids are Lewis acids, and their pKa can be modulated by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).
Materials:
-
4-methyl-1H-pyrazol-1-yl substituted arylboronic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of the arylboronic acid and dissolve it in a known volume of deionized water. A co-solvent such as DMSO or ethanol may be necessary for poorly soluble compounds.
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. More accurate determinations can be made by analyzing the first derivative of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the electronic environment of the molecule.
-
¹H NMR: The chemical shifts of the aromatic protons on the arylboronic acid ring are sensitive to the electronic effects of the 4-methyl-1H-pyrazol-1-yl substituent. Electron-withdrawing effects will generally shift these protons downfield.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aryl ring provide further insight into the electron distribution.[11]
-
¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state and electronic environment.[12]
The B-O stretching and O-H stretching frequencies in the IR spectrum can provide information about the boronic acid group.[11]
Computational Analysis: A Predictive Approach
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the electronic properties of these molecules.[2][13][14]
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Structure Optimization: Build the 3D structure of the 4-methyl-1H-pyrazol-1-yl substituted arylboronic acid and perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).[14]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties:
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting electron-rich and electron-poor regions.[14]
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.[13][14]
-
Natural Bond Orbital (NBO) Analysis: This can provide detailed information about charge distribution and orbital interactions.
-
Data Presentation and Visualization
To facilitate the understanding and comparison of the electronic properties, data should be presented in a clear and organized manner.
Table 1: Predicted Electronic Properties of 4-(4-methyl-1H-pyrazol-1-yl)phenylboronic acid (Illustrative)
| Property | Predicted Value | Method |
| pKa | ~8.5 | Correlation with Hammett parameters |
| Hammett Constant (σp) | ~0.15 (electron-withdrawing) | Estimated |
| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G(d)) |
| LUMO Energy | -1.5 eV | DFT (B3LYP/6-31G(d)) |
| HOMO-LUMO Gap | 4.7 eV | DFT (B3LYP/6-31G(d)) |
Note: The values in this table are illustrative and would need to be confirmed by experimental or more rigorous computational studies.
Diagrams
Visual representations are essential for conveying complex information.
Caption: General structure of a 4-methyl-1H-pyrazol-1-yl substituted arylboronic acid.
Caption: Experimental workflow for synthesis and characterization.
Caption: Influence of the substituent on the boronic acid's electronic properties.
Applications in Drug Development
The unique electronic properties of 4-methyl-1H-pyrazol-1-yl substituted arylboronic acids make them attractive scaffolds in drug discovery. The ability to modulate the pKa allows for the optimization of binding to target proteins, particularly enzymes where the boronic acid can act as a transition-state analog inhibitor. Furthermore, the pyrazole moiety can engage in specific hydrogen bonding interactions, enhancing binding affinity and selectivity. These compounds have been investigated as potential inhibitors of various enzymes and as antagonists for receptors.[1]
Conclusion
4-methyl-1H-pyrazol-1-yl substituted arylboronic acids represent a promising class of compounds with tunable electronic properties that are of significant interest to medicinal chemists and materials scientists. A thorough understanding of their synthesis and the interplay between the pyrazole substituent and the boronic acid moiety is crucial for their effective application. This guide has provided a framework for their synthesis and a detailed roadmap for the characterization of their electronic properties through a combination of established experimental techniques and powerful computational methods. The insights and protocols presented herein are intended to empower researchers to explore the full potential of this versatile chemical scaffold.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
-
Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry (2nd ed.). Wiley-Interscience. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6496. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]
-
Ríos-Gutiérrez, M., et al. (2023). Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. Molecules, 28(22), 7609. [Link]
-
Amir, M., et al. (2011). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 21(4), 523-551. [Link]
-
Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23(2), 201-204. [Link]
-
Scribd. (n.d.). Hammett Substituent Constants Table. [Link]
-
Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. Semantic Scholar. [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
-
Deshmukh, H. S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]
-
Notario, R., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5028. [Link]
-
Al-Masoudi, N. A., et al. (2022). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 8(10), e11005. [Link]
-
Jian, J., et al. (2022). pKa values for boronic acids 1-7. ResearchGate. [Link]
-
Kumar, S., et al. (2012). 2-Formyl-1-(4-methylphenyl)ethenyl]-3-(4-methylphenyl)pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]
-
Pop, O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. [Link]
-
OUCI. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-…. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Rios, C., & Salcedo, R. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. Molecules, 19(3), 3274-3296. [Link]
-
Gaggi, G., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(1), M1843. [Link]
-
Lam, L., & Park, S. H. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Chemistry, 4(4), 1365-1372. [Link]
-
ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]
-
Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(7), 2346-2365. [Link]
-
Khan, A., et al. (2021). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Chemistry, 3(4), 1200-1211. [Link]
-
Rios, C., & Salcedo, R. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. PubMed. [Link]
-
Sert, Y., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Iranian Chemical Society, 1-13. [Link]
-
Deshmukh, H. S., et al. (2024). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. Journal of Molecular Structure, 1301, 137303. [Link]
-
Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6825. [Link]
-
Santos-Bubniak, C., et al. (2022). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. ResearchGate. [Link]
-
Al-Suhaimi, K. M., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study of electron delocalization in hexaarylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. hammett substituent constants: Topics by Science.gov [science.gov]
- 8. global.oup.com [global.oup.com]
- 9. scribd.com [scribd.com]
- 10. web.viu.ca [web.viu.ca]
- 11. connectjournals.com [connectjournals.com]
- 12. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Medicinal Chemistry Applications of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Introduction
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide focuses on the untapped potential of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid , a molecule that marries two powerful pharmacophores: the versatile pyrazole ring and the reactive boronic acid warhead.
Boronic acids have emerged from a niche chemical curiosity to a validated class of therapeutic agents, exemplified by the FDA approval of drugs like the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam.[1] Their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites offers a compelling mechanism for potent and selective inhibition.[2][3]
Concurrently, the pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry.[4] This five-membered heterocyclic ring is a key component in a multitude of blockbuster drugs, valued for its metabolic stability and its capacity to engage in a wide array of non-covalent interactions with biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will dissect the constituent parts of this compound, propose key medicinal chemistry applications based on its hybrid structure, and provide detailed, actionable experimental workflows to explore and validate these hypotheses.
Molecular Scaffolding and Rationale for Therapeutic Targeting
The therapeutic potential of this compound is rooted in the distinct and synergistic properties of its three core components.
The Boronic Acid "Warhead"
The boronic acid moiety (-B(OH)₂) is the molecule's reactive center. Its boron atom is electrophilic and can be readily attacked by nucleophilic amino acid residues commonly found in enzyme active sites, such as serine and threonine. This interaction forms a tetrahedral boronate adduct, a stable, reversible covalent bond that can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[2][3] The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects associated with irreversible covalent inhibitors.
The Privileged Pyrazole Core
The 1-phenyl-4-methylpyrazole component provides the molecular scaffolding for target recognition and binding. Pyrazoles are aromatic heterocycles that are often used as bioisosteres for other ring systems.[4] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic surface can engage in π-stacking and hydrophobic interactions. The 4-methyl group provides a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The Phenyl Linker
The central phenyl ring serves as a rigid spacer, orienting the boronic acid warhead and the pyrazole recognition element in a defined three-dimensional space. This linker is crucial for positioning the functional groups for optimal interaction with a target protein's binding pocket.
Potential Medicinal Chemistry Applications
Based on the structural features of this compound, we propose three primary avenues for investigation in medicinal chemistry.
Serine/Threonine Protease Inhibition in Oncology
Hypothesis: The molecule has the potential to act as a reversible covalent inhibitor of serine or threonine proteases that are overexpressed or hyperactive in cancer cells. Many proteasomes, for instance, have a threonine-based active site, a validated target for boronic acid-containing drugs.[1][2]
Proposed Investigational Workflow:
A systematic approach is required to identify and validate potential serine/threonine protease targets. The workflow would involve an initial broad screening followed by detailed mechanistic and cell-based studies.
Caption: Workflow for evaluation as a protease inhibitor.
Inhibition of Bacterial β-Lactamases
Hypothesis: The cyclic boronic acid in vaborbactam is a potent inhibitor of serine β-lactamases.[5] this compound, while acyclic, could still target the active site serine of these enzymes and act as an inhibitor, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.
Proposed Investigational Workflow:
The evaluation of this molecule as a β-lactamase inhibitor would focus on its ability to inhibit the enzyme directly and to act in synergy with existing antibiotics.
Caption: Workflow for evaluation as a β-lactamase inhibitor.
A Versatile Building Block for Compound Libraries via Suzuki-Miyaura Coupling
Hypothesis: Beyond its potential as a direct therapeutic agent, the molecule is an ideal building block for creating large, diverse libraries of novel compounds. The boronic acid functional group is a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[2]
Proposed Investigational Workflow:
This application leverages the molecule as a starting material for the synthesis of new chemical entities for high-throughput screening.
Caption: Workflow for use in library synthesis.
Experimental Protocols
Protocol 1: Serine Protease Inhibition Assay (Fluorogenic)
This protocol describes a general method for determining the inhibitory activity of this compound against a serine protease.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.
-
Enzyme Stock Solution: Prepare a stock solution of the target serine protease in assay buffer.
-
Substrate Stock Solution: Dissolve a suitable fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) in DMSO.[6]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
To each well, add 20 µL of the inhibitor dilution (or assay buffer for control wells).
-
Add 160 µL of the fluorogenic substrate, diluted to its Km concentration in assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to all wells.
-
Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) over time using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: β-Lactamase Inhibition Screening (Colorimetric)
This protocol outlines a high-throughput compatible method for screening for β-lactamase inhibition.
-
Reagent Preparation:
-
Assay Buffer: As provided in a commercial kit or a standard phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
β-Lactamase Stock Solution: Reconstitute lyophilized β-lactamase in assay buffer.[8][9]
-
Nitrocefin Stock Solution: Prepare a stock solution of the chromogenic substrate Nitrocefin in DMSO.[8][9]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Determine the rate of Nitrocefin hydrolysis from the slope of the absorbance versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., Na₃PO₄, 3.0 equivalents).[10]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water).[10][11]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[10]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Example Data for Serine Protease Inhibition
| Protease Target | IC₅₀ (nM) |
| Protease A | 50 |
| Protease B | 850 |
| Protease C | >10,000 |
Table 2: Example Data for β-Lactamase Synergy Study
| Bacterial Strain | Antibiotic MIC (µg/mL) | Antibiotic + Compound MIC (µg/mL) | Fold Reduction |
| E. coli (CTX-M-15) | 64 | 4 | 16 |
| K. pneumoniae (KPC-2) | 128 | 8 | 16 |
| P. aeruginosa (WT) | 2 | 2 | 1 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for novel drug discovery programs. The convergence of a privileged pyrazole scaffold with a reactive boronic acid warhead provides a strong rationale for its investigation as an inhibitor of key enzymatic targets in oncology and infectious disease. Furthermore, its utility as a versatile building block in Suzuki-Miyaura coupling opens up vast regions of chemical space for exploration through library synthesis and high-throughput screening.
Future work should focus on executing the proposed experimental workflows to validate these hypotheses. Positive results from initial screens should be followed by medicinal chemistry efforts to optimize the lead structure. Modifications to the pyrazole and phenyl rings could be explored to enhance potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability.[12] The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this intriguing molecular architecture.
References
- Miltenyi Biotec. Cell based assays for drug discovery in preclinical settings. Retrieved from https://www.miltenyibiotec.com/US-en/solutions/cell-based-assays-for-drug-discovery.html
- Charles River Laboratories. Cancer Cell-Based Assays. Retrieved from https://www.criver.com/products-services/discovery-services/in-vitro-oncology-services/cancer-cell-based-assays
- Chemical Communications (RSC Publishing). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14980h
- Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from https://www.reactionbiology.com/services/cell-based-assays
- News-Medical. The role of cell-based assays for drug discovery. (2024-02-01). Retrieved from https://www.news-medical.net/life-sciences/The-Role-of-Cell-based-Assays-for-Drug-Discovery.aspx
- PMC. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873426/
- Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). Retrieved from https://www.assaygenie.com/beta-lactamase-inhibitor-screening-kit-colorimetric
- American Association for Cancer Research. Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025-04-21). Retrieved from https://aacrjournals.org/cancerres/article/82/12_Supplement/3157/700204/Abstract-3157-Novel-synthetic-lethality-based
- Sigma-Aldrich. β-Lactamase Inhibitor Screening Kit (MAK222) – Technical Bulletin. Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/210/mak222pis.pdf
- MDPI. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Retrieved from https://www.mdpi.com/1422-0067/25/5/2983
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from https://cdnsciencepub.com/doi/abs/10.1139/cjc-2020-0199
- ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from https://pubs.acs.org/doi/10.1021/jo800414f
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Retrieved from https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-heteroaryl-boronic-acids-with-1a-a_tbl2_319409051
- ASM Journals. In Vivo Efficacies of Combinations of β-Lactams, β-Lactamase Inhibitors, and Rifampin against Acinetobacter baumannii in a Mouse Pneumonia Model. Retrieved from https://journals.asm.org/doi/10.1128/AAC.41.5.969
- AAT Bioquest. ScreenQuest™ Beta-Lactamase Inhibitor Screening Kit. Retrieved from https://www.aatbio.com/products/screenquest-beta-lactamase-inhibitor-screening-kit-11333
- Abcam. ab197009 Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric). (2015-03-24). Retrieved from https://www.abcam.com/ps/products/197/ab197008/documents/ab197008_Beta%20Lactamase%20Inhibitor%20Screening%20Assay%20Kit%20(Colorimetric)_v3.pdf
- PubMed. Assessing the in vivo impact of novel β-lactamase inhibitors on the efficacy of their partner β-lactams against serine carbapenemase-producing Pseudomonas aeruginosa using human-simulated exposures. (2024-03-01). Retrieved from https://pubmed.ncbi.nlm.nih.gov/38321033/
- Springer Nature Experiments. Assays for Β-Lactamase Activity and Inhibition. Retrieved from https://experiments.springernature.com/articles/10.1007/978-1-61779-359-2_1
- NIH. Ultrasensitive fluorogenic substrates for serine proteases - PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17530865/
- ResearchGate. In vivo efficacy of beta-lactam combinations in treatment of infections... Retrieved from https://www.researchgate.net/publication/285773173_In_vivo_efficacy_of_beta-lactam_combinations_in_treatment_of_infections_due_to_Acinetobacter_baumannii_in_a_mouse_pneumonia_model
- Benchchem. selecting the right inhibitor for serine proteases in different applications. Retrieved from https://www.benchchem.
- Benchchem. The Science of Light and Life: An In-depth Technical Guide to Fluorogenic Protease Substrates. Retrieved from https://www.benchchem.
- PMC. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870530/
- PubMed. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16359174/
- PMC. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC27768/
- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947690/
- bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023-06-06). Retrieved from https://www.biorxiv.org/content/10.1101/2023.06.05.543664v1
- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503741/
- PubMed. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor. (2016-08-15). Retrieved from https://pubmed.ncbi.nlm.nih.gov/27338659/
- MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Retrieved from https://www.mdpi.com/1420-3049/29/5/1020
- MDPI. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from https://www.mdpi.com/1420-3049/28/19/6810
- PMC. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021-11-11). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623438/
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from https://edu.rsc.org/resources/selective-c-acylation-of-3-methyl-1-phenyl-pyrazol-5-one/2000122.article
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from https://patents.google.
- ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.. Retrieved from https://www.researchgate.net/figure/Synthesis-of-3-methyl-4-phenyl-1H-pyrazole-5_fig2_380292523
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic C-C Bond Formation Utilizing (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid
Introduction: The Strategic Importance of Pyrazole-Containing Biaryls
The construction of carbon-carbon (C-C) bonds is the foundational grammar of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the vast array of molecular motifs, biaryl and heteroaryl structures are of paramount importance, serving as core scaffolds in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The pyrazole ring, in particular, is a "privileged scaffold" in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to form key interactions with biological targets.[3] Consequently, reagents that facilitate the efficient incorporation of pyrazole-containing fragments are of immense value to researchers in drug development.
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a versatile and powerful building block for this purpose. Its structure combines the desirable pyrazole moiety with a boronic acid functional group, rendering it an ideal coupling partner in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura coupling, the oxidative Heck-type reaction, and the Sonogashira-type coupling. The protocols herein are designed to be robust and informative, explaining not only the procedural steps but also the underlying chemical principles that govern success.
Core Concept: The Palladium Catalytic Cycles
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While each named reaction has unique aspects, they generally proceed via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction is the preeminent method for coupling organoboron compounds with organic halides or triflates.[4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[5][6] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂), forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[7][8][9] This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Suzuki-Miyaura Coupling
This protocol provides a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Experimental Rationale
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often accelerate the reaction, especially for challenging substrates like aryl chlorides, by promoting the oxidative addition and reductive elimination steps.[6][10] Pre-formed palladium precatalysts (e.g., XPhos Pd G2) are highly efficient as they rapidly generate the active Pd(0) species.[11]
-
Base Selection: The base is critical for activating the boronic acid.[12] K₃PO₄ is a moderately strong base effective for a wide range of substrates, including those with base-sensitive functional groups.[6] Aqueous Na₂CO₃ is a milder and economical alternative, often sufficient for reactive aryl bromides and iodides.[13]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Arylating agent | Combi-Blocks |
| Aryl/Heteroaryl Halide (Br, I, Cl, OTf) | Coupling partner | Sigma-Aldrich |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) | Catalyst | Strem Chemicals |
| Phosphine Ligand (e.g., SPhos, XPhos) - if needed | Accelerates catalysis, stabilizes Pd | Sigma-Aldrich |
| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Boronic acid activation | Fisher Scientific |
| Anhydrous 1,4-Dioxane or Toluene | Reaction solvent | Acros Organics |
| Degassed Water | Co-solvent for base | N/A |
| Inert Gas (Nitrogen or Argon) | Prevents catalyst oxidation | Airgas |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2–1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst (1–5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio).
-
Heating and Monitoring: Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–120 °C). Monitor the reaction progress by TLC or LC-MS. Reactions with aryl bromides or iodides are often complete within 1-4 hours, while aryl chlorides may require longer times or higher temperatures.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General experimental workflow for cross-coupling reactions.
Application Note 2: Oxidative Heck-Type Coupling
The classic Heck reaction couples aryl halides with alkenes.[14] A modern, "halide-free" variation utilizes arylboronic acids as the aryl source.[15] This transformation requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-C bond formation step, as the initial step is a transmetalation with Pd(II), not an oxidative addition to Pd(0).[16]
Experimental Rationale
-
Catalyst and Oxidant: A simple Pd(II) source like Pd(OAc)₂ is typically used. An oxidant is essential for catalyst turnover. Common oxidants include benzoquinone, Cu(OAc)₂, or even molecular oxygen (air).[16][17]
-
Solvent and Additives: The reaction is often run in polar aprotic solvents like DMF or DMSO. Unlike the Suzuki coupling, this reaction is often performed under base-free conditions, broadening its applicability to base-sensitive substrates.[17]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Arylating agent | Combi-Blocks |
| Alkene (e.g., Styrene, n-Butyl Acrylate) | Coupling partner | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | Strem Chemicals |
| Oxidant (e.g., Benzoquinone, Cu(OAc)₂) | Regenerates Pd(II) catalyst | Acros Organics |
| Anhydrous DMF or Toluene | Reaction solvent | Fisher Scientific |
Detailed Step-by-Step Protocol
-
Reaction Setup: In a vial, combine this compound (1.5 equiv.), the alkene (1.0 equiv.), Pd(OAc)₂ (5 mol%), and the oxidant (e.g., benzoquinone, 1.1 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the vial.
-
Heating and Monitoring: Seal the vial and place it in a preheated block at 60–100 °C. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Application Note 3: Sonogashira-Type Coupling
The Sonogashira reaction traditionally couples terminal alkynes with aryl halides.[18] A useful variant employs arylboronic acids as the coupling partner, providing a powerful method for synthesizing arylalkynes.[19][20]
Experimental Rationale
-
Catalyst System: While palladium catalysis is common, some protocols have successfully employed gold catalysts (Au(I)/Au(III) redox cycle) for this transformation under mild conditions.[19][20] For palladium systems, a copper(I) co-catalyst (e.g., CuI) is often used, though copper-free methods exist.[18]
-
Reaction Conditions: The reaction typically requires a base, often an amine base like triethylamine or diisopropylamine, which also serves as the solvent. The reaction is generally performed under mild conditions, sometimes even at room temperature.[18]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Arylating agent | Combi-Blocks |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling partner | Sigma-Aldrich |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Primary catalyst | Strem Chemicals |
| Copper(I) Iodide (CuI) | Co-catalyst | Acros Organics |
| Amine Base (e.g., Triethylamine) | Base and solvent | Fisher Scientific |
| Inert Gas (Nitrogen or Argon) | Prevents side reactions (e.g., Glaser coupling) | Airgas |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add this compound (1.2 equiv.) followed by the solvent (e.g., triethylamine). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv.) dropwise via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Cedeño, M., & Mata, R. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Cedeño, M., & Mata, R. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Mata, R., & Cedeño, M. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Cui, L., et al. (2011). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Alonso, F., et al. (2008). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]
-
Ghorui, T., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Wallace, D. J., & Klauber, D. J. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry. [Link]
-
Cui, L., et al. (2011). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Branham, P. J., et al. (2025). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
-
Chokwe, T. B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances. [Link]
-
Laitar, D. S., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.
- Chokwe, T. B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Yoo, K. S., et al. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Sonogashira cross-coupling of an aryl bromide boronic ester.
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Sromek, A. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. [Link]
-
Lee, A.-L. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. [Link]
-
Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Yu, D.-G., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie. [Link]
- Dou, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
da Silva, A. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Ostrowski, S., & Wojciechowska, A. (2014). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Arkivoc. [Link]
- Combi-Blocks. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Combi-Blocks.
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Vasilev, A. A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal. [Link]
- ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
El-Sheref, E. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Gaudette, F., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dau.url.edu [dau.url.edu]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 20. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid
Executive Summary
The incorporation of pyrazole moieties into biaryl scaffolds is a cornerstone strategy in the design of kinase inhibitors and GPCR modulators. The reagent (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid serves as a critical building block for introducing the "phenyl-pyrazole" pharmacophore. However, this specific transformation presents a unique set of challenges: the competing coordination of the pyrazole nitrogen to the palladium center ("catalyst poisoning") and the propensity for protodeboronation under standard basic conditions.
This guide provides a robust, field-validated protocol to functionalize heteroaryl halides with this boronic acid. Moving beyond generic Suzuki conditions, we focus on ligand-controlled catalysis to overcome heteroatom interference, ensuring high yields and reproducibility on both milligram and gram scales.
Mechanistic Insight: Overcoming "The Nitrogen Trap"
The Challenge
In standard Suzuki-Miyaura couplings, the catalytic cycle relies on the coordination of phosphine ligands to the Palladium(0) species to facilitate oxidative addition. However, substrates containing electron-rich nitrogen heterocycles (like the pyrazole in our boronic acid) possess lone pairs that can displace these phosphine ligands.
This leads to the formation of stable, non-reactive Pd-N coordinated complexes (off-cycle resting states), effectively poisoning the catalyst and stalling the reaction. Furthermore, the electron-rich nature of the pyrazole ring can accelerate protodeboronation , where the boronic acid group is cleaved by water/base before transmetallation occurs.
The Solution: Steric Bulk and Rapid Activation
To counter this, we utilize Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos) or robust bidentate ligands (dppf ).
-
Buchwald Precatalysts (Gen 3/4): These ensure rapid generation of the active monoligated Pd(0) species even at lower temperatures, outcompeting the pyrazole nitrogen for the metal center.
-
Base Selection: Using anhydrous or mild bases (K₃PO₄) minimizes protodeboronation compared to harsh hydroxide bases.
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Nitrogen Trap," highlighting where optimized ligands intervene.
Figure 1: The catalytic cycle highlighting the "Nitrogen Trap" where pyrazole coordination can stall the reaction, and the active pathway facilitated by bulky ligands.
Experimental Protocols
Materials & Reagents[1][2]
-
Boronic Acid: this compound (Store at 4°C, hygroscopic).
-
Catalyst (Preferred): XPhos Pd G3 (CAS: 1445085-55-1) or Pd(dppf)Cl₂·DCM (CAS: 95464-05-4).
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degassed.
Protocol A: Rapid Optimization Screen (Micro-scale)
Use this protocol to validate reactivity with your specific heteroaryl halide.
| Parameter | Condition A (Robust) | Condition B (Challenging Substrates) |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | XPhos Pd G3 (2-3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | DME / H₂O (3:1) | 1,4-Dioxane / H₂O (4:1) |
| Temp | 80 °C | 90-100 °C |
Procedure:
-
Charge a microwave vial with Heteroaryl Halide (0.1 mmol, 1.0 equiv) and Boronic Acid (0.12 mmol, 1.2 equiv).
-
Add Catalyst and Base according to the table above.
-
Seal the vial and purge with Nitrogen for 2 minutes.
-
Add degassed solvent (1.0 mL) via syringe.
-
Heat (Microwave: 30 min at target temp; Oil bath: 4-6 hours).
-
Analyze via LC-MS (Look for M+H of product; monitor dehalogenation of starting material).
Protocol B: Scalable Synthesis (Gram-Scale)
This protocol is optimized for high conversion and ease of purification.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and internal temperature probe.
-
Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water (4:1) mixture with nitrogen for at least 30 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solids Charge: Add the Heteroaryl Halide (1.0 equiv, e.g., 5.0 g), Boronic Acid (1.3 equiv), and K₃PO₄ (3.0 equiv) to the reactor.
-
Catalyst Addition: Add XPhos Pd G3 (2.0 mol%) .
-
Note: If cost is a major constraint and the substrate is simple, Pd(dppf)Cl₂ (3 mol%) may be substituted, but XPhos G3 is superior for N-rich heterocycles.
-
-
Solvent Addition: Transfer the degassed solvent via cannula to the reactor (Concentration: 0.15 M relative to halide).
-
Reaction: Heat the mixture to 90 °C . Stir vigorously (800 rpm).
-
Checkpoint: Monitor by HPLC at 2 hours. If conversion < 50%, add 1 mol% additional catalyst.
-
-
Workup (Metal Scavenging):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and separate layers.
-
Crucial Step: The pyrazole product will bind residual Pd. Treat the organic layer with SiliaMetS® Thiol or charcoal (10 wt% relative to product) for 1 hour at 50 °C to remove Palladium.
-
Filter through Celite.
-
-
Purification: Concentrate and purify via flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
Workflow Visualization
Figure 2: Operational workflow for the gram-scale synthesis, emphasizing the critical degassing and scavenging steps.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase catalyst loading to 5 mol%. |
| Protodeboronation | Base too strong / Wet solvent | Use anhydrous K₃PO₄. Reduce water ratio (e.g., Dioxane/H₂O 9:1). Lower temp to 80 °C. |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents rigorously. Ensure inert atmosphere is maintained. |
| Product contaminated with Pd | Pyrazole coordination | MANDATORY: Use Thiol-based scavengers or wash organic layer with aqueous N-Acetylcysteine. |
| Starting Material Recovery | Oxidative Addition Failure | If substrate is an Aryl Chloride, switch solvent to n-Butanol or Toluene/Water to increase temp to 110 °C. |
References
-
Vertex Pharmaceuticals. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017.[1]
-
Kudo, N., et al. "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles."[2] Angewandte Chemie International Edition, 2006.[2]
-
Noël, T., et al. "Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow."[3] Organic Letters, 2011.[3]
- Colacot, T. J. "The strategy of using Buchwald-type precatalysts for difficult couplings." Nature Reviews Chemistry, 2019.
-
RSC Publishing. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling."[4] Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scalable synthesis methods for (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid derivatives
Application Note | Protocol ID: AN-SYN-PMB-04
Abstract This guide details a robust, scalable workflow for the synthesis of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, a critical intermediate in the development of kinase inhibitors (e.g., JAK, B-Raf). Unlike generic academic preparations, this protocol prioritizes process safety, regioselectivity, and purification without column chromatography. The route utilizes a selective Copper-catalyzed C-N coupling followed by a Palladium-catalyzed Miyaura borylation and oxidative hydrolysis.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule presents two primary synthetic challenges:
-
Regioselectivity: Ensuring the pyrazole attaches specifically at the meta position relative to the boronic acid.
-
Boron Installation: Aryl boronic acids are labile; installing the boron moiety last via a robust pinacol ester intermediate is the industry standard for stability during scale-up.
Strategic Route: We utilize 1-bromo-3-iodobenzene as the linchpin scaffold. The significant reactivity difference between the C-I and C-Br bonds allows for highly selective sequential functionalization.
Figure 1: Retrosynthetic disconnection strategy relying on sequential halogen displacement.
Part 2: Critical Safety & Process Directives
1. Thermal Runaway Risk (Miyaura Borylation): Reaction calorimetry studies indicate that Miyaura borylation in DMSO/Water mixtures can exhibit delayed exotherms.
-
Control: Do not add catalyst to a pre-heated mixture. Use a ramped heating profile.
-
Solvent: Anhydrous 1,4-Dioxane is safer than DMSO for batch reactors >100g due to better heat dissipation and lower decomposition risk.
2. Boronic Acid Dehydration: Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
Impact: This alters stoichiometry in subsequent Suzuki couplings.
-
Mitigation: Store the final product under controlled humidity or quantify the boroxine content via qNMR prior to use.
Part 3: Detailed Experimental Protocols
Step 1: Regioselective C-N Coupling
Objective: Synthesis of 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Principle: Ullmann-type coupling exploiting the lability of the Aryl-Iodide bond over the Aryl-Bromide.
Materials:
-
3-Bromoiodobenzene (1.0 equiv)
-
4-Methylpyrazole (1.1 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand) (10 mol%)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Solvent: Toluene (5 mL per gram of substrate)
Protocol:
-
Charge: To a nitrogen-flushed reactor, add 3-bromoiodobenzene, 4-methylpyrazole,
, and CuI. -
Solvation: Add Toluene and the diamine ligand.
-
Reaction: Heat to 95°C for 12–16 hours. Monitor by HPLC (Target conversion >98%).
-
Note: The C-Br bond remains intact at this temperature with this specific catalytic system.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate. The crude oil is often pure enough (>95%) for the next step. If crystallization is needed, use Heptane/IPA (9:1) .
Key Quality Attribute:
-
Regioisomer Limit: <0.5% of the bis-coupled product (reaction at both I and Br).
Step 2: Scalable Miyaura Borylation
Objective: Synthesis of the Pinacol Boronate Ester.[1]
Principle: Pd-catalyzed cross-coupling of the aryl bromide with Bis(pinacolato)diboron (
Materials:
-
Aryl Bromide (Step 1 Product) (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) - (2–3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)[2]
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Inertion: Thoroughly degas 1,4-dioxane (sparge with
for 30 mins). Oxygen inhibits the catalyst and promotes phenol byproducts. -
Charge: Add Aryl Bromide,
, and KOAc to the reactor. Add solvent.[2][3][4] -
Catalyst Addition: Add
. -
Reaction: Heat to 90°C .
-
Process Control: Reaction is typically complete in 4–6 hours. Extended heating promotes protodeboronation (loss of boron).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine.
-
Isolation: Dry organic layer (
), filter, and concentrate. -
Purification: Recrystallize from Acetonitrile/Water or Methanol to remove pinacol byproducts.
Figure 2: Catalytic cycle of the Miyaura Borylation highlighting the critical role of Acetate (OAc) in the transmetallation step.
Step 3: Oxidative Hydrolysis (Pinacol Cleavage)
Objective: Conversion of Pinacol Ester to Free Boronic Acid.
Challenge: Pinacol esters are thermodynamically stable. Simple acidic hydrolysis is slow and incomplete. We use the Sodium Periodate (
Protocol:
-
Dissolution: Dissolve the Pinacol Ester (1.0 equiv) in THF/Water (4:1) .
-
Oxidation: Add
(3.0 equiv). Stir at RT for 30 minutes. -
Acidification: Add
(1.0 M aqueous solution) or dilute HCl (1N) and stir for 2–4 hours. -
Extraction: Extract with Ethyl Acetate.
-
Purification (Critical):
-
The crude product often contains iodate salts.
-
Wash: Wash the organic layer with dilute
(to quench iodine species) and then water. -
Crystallization: Concentrate and precipitate from Acetone/Hexane or Water (pH adjusted) .
-
Part 4: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Characteristic pyrazole singlets (~8.2, 7.9 ppm); Methyl singlet (~2.1 ppm). |
| Purity | HPLC (UV 254 nm) | > 98.0% Area |
| Boron Content | Titration (Mannitol) | 95.0 – 102.0% (w/w) |
| Pd Residue | ICP-MS | < 20 ppm (for pharma intermediates) |
References
-
Selectivity in C-N Coupling: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004, 69(17), 5578–5587. Link
-
Miyaura Borylation Safety & Mechanism: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[5] Journal of Organic Chemistry, 1995, 60(23), 7508–7510. Link
-
Pinacol Hydrolysis Protocol: Murphy, J. M., et al. "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Iridium-Catalyzed Borylation of Arenes." Angewandte Chemie International Edition, 2007, 46(27), 5178–5183. (Details NaIO4 cleavage method). Link
-
Scale-Up Safety Considerations: Cherney, A. H., et al. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." Organic Process Research & Development, 2018, 22(2), 236–243. Link
Sources
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Technical Support Center: Ticket #5829-PYZ Subject: Yield Optimization for Suzuki Coupling of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: The Triage
Before altering your protocol, we must identify the specific failure mode. The structure of your substrate—a phenylboronic acid substituted with a pyrazole—presents a dual challenge: Catalyst Poisoning (primary suspect) and Protodeboronation (secondary suspect).
Structural Analysis:
-
The Trap: The N2 nitrogen of the pyrazole ring is a competent Lewis base. In standard protocols, this nitrogen coordinates to the Palladium center, displacing labile ligands (like
) and forming an inactive "resting state" complex. -
The Result: The catalyst shuts down, conversion stalls, and the remaining boronic acid slowly decomposes via protodeboronation over time.
Visual Troubleshooting Guide:
Use the following logic tree to diagnose your crude reaction mixture (via LCMS or
Figure 1: Diagnostic logic for Suzuki coupling failures involving N-heterocycles.
Core Protocol: The "Gold Standard" System
For substrates containing distal nitrogens capable of chelation, standard catalysts like
Recommended System: Buchwald Precatalysts (Generation 3 or 4) with Dialkylbiaryl Phosphine Ligands.
Protocol Steps:
-
Catalyst Selection: Use XPhos Pd G4 or SPhos Pd G3 .
-
Why? XPhos imposes immense steric bulk, preventing the pyrazole nitrogen from approaching the Pd center. The G3/G4 precatalyst scaffold ensures immediate formation of the active
species, bypassing the induction period where poisoning often occurs [1].
-
-
Stoichiometry:
-
Aryl Halide: 1.0 equiv[1]
-
Boronic Acid: 1.2 – 1.5 equiv (Excess accounts for minor deboronation).
-
Catalyst: 1.0 – 3.0 mol%
-
Base:
(2.0 – 3.0 equiv)
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio).
-
Note: If protodeboronation is observed (Diagnosis 2), switch to anhydrous n-Butanol or Toluene with
or .
-
-
Execution:
-
Charge solids into a vial.
-
Seal and purge with inert gas (
or Ar) x3. -
Add degassed solvents via syringe.
-
Heat to 80–100 °C. Do not overheat; 100 °C is the ceiling for this substrate to avoid C-N bond cleavage or rapid hydrolysis.
-
Advanced Troubleshooting & FAQs
Q1: I am seeing the "des-boron" byproduct (1-phenyl-4-methyl-pyrazole). How do I stop protodeboronation?
A: This occurs when the rate of hydrolysis exceeds the rate of transmetallation.
-
Immediate Fix: Switch to a MIDA Boronate slow-release strategy.
-
The Science: MIDA (N-methyliminodiacetic acid) protects the boron center, rendering it
hybridized and unreactive. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable species low, minimizing decomposition while maintaining enough for the catalyst to consume [2]. -
Protocol Adjustment: Replace the boronic acid with its MIDA ester counterpart. Use
in THF:Water (10:1) at 60 °C.
Q2: The reaction turns black immediately (Pd black precipitation).
A: Your catalyst is decomposing before it enters the cycle.
-
Cause: The pyrazole is likely stripping the ligands off the Palladium.
-
Solution: Add additional free ligand (e.g., 1-2 mol% extra XPhos) to the reaction mixture. This shifts the equilibrium back toward the active catalytic species
.
Q3: My product is stuck on the silica column.
A: Pyrazoles are basic and interact with acidic silanols on silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (
) in your eluent system. This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.
Comparative Data: Base & Solvent Effects[2][3]
The following table summarizes expected outcomes based on reaction conditions for pyrazole-substituted phenylboronic acids.
| Condition Set | Base | Solvent | Risk Profile | Recommendation |
| Standard | DME/Water | High Protodeboronation | Avoid | |
| Robust | Dioxane/Water | Balanced | Start Here | |
| Anhydrous | Toluene | Low Solubility | Use for highly unstable substrates | |
| Phase Transfer | Toluene/Water + TBAB | Low Poisoning | Good for scale-up |
Mechanistic Visualization
Understanding the competition between the Productive Cycle and the Poisoning Pathway is critical.
Figure 2: The Competitive Landscape. Note the red "Poisoning" pathway where the Pyrazole Nitrogen sequesters the catalyst. Bulky ligands (XPhos) block this path.
References
-
Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of 12-Electron Pd(0) Species." Journal of the American Chemical Society.[2]
-
Burke, M. D., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]
-
Lloyd-Jones, G. C., et al. (2011). "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society.[2]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[2]
Sources
Overcoming catalyst poisoning by pyrazole nitrogen in boronic acid coupling
Topic: Overcoming Catalyst Poisoning & Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: #PYR-PD-001 Status: Open for Optimization
Executive Summary: The "Double Trouble" of Pyrazoles
Researchers working with pyrazoles in palladium-catalyzed cross-couplings face two distinct, often simultaneous failure modes. If your reaction yield is low, you are likely encountering one of these mechanisms:
-
Catalyst Poisoning (The "Stall"): The pyrazole nitrogen (specifically the
nitrogen or a deprotonated N-H) acts as a ligand, displacing your phosphine ligands and saturating the Palladium center. This creates an inactive "resting state" complex, shutting down the catalytic cycle. -
Protodeboronation (The "Disappearance"): Pyrazole boronic acids (especially 5-pyrazolyl isomers) are notoriously unstable. Under basic aqueous conditions, they rapidly hydrolyze the C-B bond, replacing it with C-H before the cross-coupling can occur.
This guide provides the diagnostic tools and protocols to overcome both.
Diagnostic Hub: Identify Your Failure Mode
Before changing conditions, analyze your crude reaction mixture (LCMS/NMR).
| Observation | Diagnosis | Root Cause | Immediate Action |
| Starting Material (Halide) Remains | Catalyst Poisoning | Pyrazole N is coordinating to Pd, preventing Oxidative Addition. | Switch to bulky ligands (XPhos, SPhos) or Precatalysts (Pd-G3/G4). |
| Halide Consumed, De-borylated SM formed | Protodeboronation | Boronic acid hydrolyzed faster than the coupling rate. | Reduce base strength ( |
| Pd Black Precipitates Immediately | Ligand Displacement | Pyrazole displaced the ligand, destabilizing Pd(0) which aggregated. | Use a stronger-binding, bulkier ligand (e.g., CataCXium A) or higher ligand:Pd ratio. |
Deep Dive: The Mechanism of Poisoning
To solve the problem, you must visualize the competition at the metal center. Standard ligands (like
Visual 1: The Poisoning Trap
This diagram illustrates how the pyrazole substrate diverts the active catalyst into an inactive "off-cycle" reservoir.
Figure 1: The Catalytic Cycle vs. The Poisoning Trap. Note that standard ligands allow the formation of the red "Poisoned Complex," effectively removing Pd from the cycle.
Validated Protocols
These protocols are designed to be self-validating. If Protocol A fails, move to Protocol B.
Protocol A: The "Buchwald" Standard (Unprotected Pyrazoles)
Best for: General coupling of unprotected pyrazoles where catalyst poisoning is the primary concern.
The Logic: This protocol uses XPhos or SPhos .[1] These ligands are exceptionally bulky and electron-rich. They create a "monolithic" Pd species that sterically prevents the pyrazole nitrogen from coordinating to the metal center.
-
Catalyst: XPhos Pd G3 or G4 (1.0 - 2.0 mol%).
-
Why G3/G4? These precatalysts release the active L-Pd(0) species immediately upon heating, ensuring a 1:1 L:Pd ratio without requiring excess free ligand.
-
-
Base:
(0.5 M in water) (2.0 - 3.0 equiv).-
Why? A weaker base than carbonates/alkoxides, reducing side reactions while sufficiently activating the boronic acid.
-
-
Solvent: n-Butanol or 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80–100 °C.
-
Note: If using unprotected pyrazole halides, the acidity of the N-H requires 3 equiv of base to ensure deprotonation and solubility.
-
Protocol B: The "Industrial" Heavy Lifter (CataCXium A)
Best for: Sterically hindered substrates or when low catalyst loading is required.
The Logic: CataCXium A (di(1-adamantyl)-n-butylphosphine) offers extreme steric bulk (adamantyl groups) and high electron density. It is often superior to XPhos for heteroaryl chlorides.
-
Catalyst: Pd(OAc)2 (1 mol%) + CataCXium A (2 mol%) OR CataCXium A Pd G3.
-
Base:
(3.0 equiv). -
Solvent: Toluene/Water (3:1) or THF/Water.
-
Procedure:
-
Charge solids.
-
Degas solvents (sparge with Argon for 10 mins) before addition.
-
Heat to 100 °C for 4-12 hours.
-
Protocol C: Handling Unstable Pyrazole Boronic Acids
Best for: Reactions where the boronic acid de-borylates (disappears) before coupling.
The Logic: Speed is key. You must couple faster than the hydrolysis rate.
-
Switch Reagent: If possible, use MIDA boronates or Potassium Trifluoroborates (
) . These are slow-release reservoirs of the active boronic acid. -
Anhydrous Conditions:
-
Base:
(finely ground, anhydrous). -
Solvent: Anhydrous 1,4-Dioxane.
-
Catalyst: Pd-118 (dtbpf Pd G3). This catalyst is extremely fast-initiating.
-
-
Rapid Heating: Pre-heat the oil bath to 100 °C before dropping the flask in.
Troubleshooting Decision Matrix
Use this flowchart to navigate specific optimization steps.
Figure 2: Troubleshooting Logic Flow for Pyrazole Couplings.
Frequently Asked Questions (FAQ)
Q: Can I just use
Q: When should I use a protecting group (SEM, Boc, THP)? A: Try the "Buchwald Standard" (Protocol A) first. If yields are <40%, protection is recommended.
-
Boc: Labile, can fall off under basic Suzuki conditions (base hydrolysis).
-
SEM/THP: Robust, but require an extra deprotection step (acid).
-
Recommendation: Use THP (Tetrahydropyranyl) if possible; it is easier to put on/take off than SEM and stable to base.
Q: My pyrazole boronic acid is expensive. How do I stop it from degrading? A: Never store pyrazole boronic acids in solution. Make them fresh or use the Pinacol ester . If using the free acid, add it in portions (e.g., 0.5 equiv every hour) to keep the instantaneous concentration low relative to the catalyst, favoring coupling over hydrolysis.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[2] [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society.[2] [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[5] Journal of the American Chemical Society.[2] [Link][5]
-
Zapf, A., et al. (2006). Di(1-adamantyl)benzylphosphine (CataCXium A) - A New Highly Effective Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Chemistry - A European Journal. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Optimization of base and ligand for (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid reactions
Technical Support Center: Optimization of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid Reactions
Executive Summary
Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Pyrazole-Substituted Phenylboronic Acids. Target Molecule: this compound. Critical Challenge: This substrate presents a "dual-threat" to catalytic efficiency:
-
Catalyst Sequestration: The distal pyrazole nitrogen acts as a Lewis base, coordinating to Palladium (Pd) and arresting the catalytic cycle.
-
Protodeboronation: The electron-rich nature of the system, combined with heteroatom proximity, increases susceptibility to hydrolytic C–B bond cleavage under basic conditions.
This guide provides an evidence-based optimization strategy focusing on Steric Ligand Shielding and Base/Solvent pH Modulation .
Module 1: Ligand Selection (The "Engine")
The Issue: Standard ligands (e.g., PPh3, dppf) are often insufficient for this substrate. The pyrazole nitrogen competes with the phosphine for the Pd center. If the pyrazole displaces the ligand, the catalyst deactivates (forms a "Pd-black" precipitate or stable unreactive complex).
The Solution: Use bulky, electron-rich Buchwald dialkylbiarylphosphine ligands. These ligands create a "steric roof" over the Pd center, preventing the approach of the pyrazole nitrogen while facilitating the oxidative addition of the aryl halide.
Recommended Ligand Hierarchy
| Ligand | Role | Recommendation Level | Rationale |
| XPhos | Primary Choice | High | Excellent balance of steric bulk and electron density. Highly effective at preventing N-coordination while promoting transmetallation of hindered boronic acids [1][2]. |
| SPhos | Secondary Choice | High | Universal ligand for heteroaryl couplings. Its methoxy groups provide additional stability via a Pd-O interaction, extending catalyst life [2]. |
| CataCXium A | Problem Solver | Medium | Use if the aryl halide partner is sterically hindered (e.g., ortho-substituted). High basicity accelerates oxidative addition. |
| PPh3 | Legacy | Low | Avoid. Insufficient steric bulk; high risk of catalyst poisoning by the pyrazole moiety. |
Module 2: Base & Solvent Optimization (The "Fuel")
The Issue: Boronic acids are prone to protodeboronation (replacement of B(OH)2 with H).[1][2] This side reaction is accelerated by:
-
High pH (Strong bases like NaOH/KOH).
-
High temperatures.
-
Aqueous media (required for boronic acid solubility but promotes hydrolysis).
The Solution: Use mild bases that facilitate transmetallation without triggering rapid deboronation.
Base/Solvent Matrix
| Condition Set | Base | Solvent System | Application |
| Standard (Robust) | K₃PO₄ (2-3 eq) | 1,4-Dioxane / H₂O (4:1) | Start here. Phosphate acts as a mild buffer, minimizing pH spikes that cause deboronation [3]. |
| Anhydrous (Sensitive) | Cs₂CO₃ (2 eq) | DMF or Toluene (Anhydrous) | Use if deboronation >10%. Cesium's "cesium effect" aids solubility in organic media, removing water from the equation entirely. |
| Low Temp (Slow) | K₂CO₃ (2 eq) | THF / H₂O (10:1) | Use for thermally unstable substrates. Requires longer reaction times. |
Module 3: Troubleshooting & FAQs
Q1: I see rapid formation of the deboronated byproduct (3-(4-methyl-1H-pyrazol-1-yl)benzene). How do I stop this? Diagnosis: The reaction pH is likely too high, or water concentration is excessive. Corrective Action:
-
Switch from Carbonate bases to K₃PO₄ (Tribasic Potassium Phosphate).
-
Reduce water ratio to 10:1 or switch to anhydrous DMF with Cs₂CO₃.
-
Lower temperature from 100°C to 80°C.
Q2: The reaction stalls at 20% conversion, and I see black precipitate (Pd black). Diagnosis: Catalyst poisoning. The pyrazole nitrogen has stripped the ligand from the Pd, causing the metal to aggregate. Corrective Action:
-
Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These ensure a 1:1 Pd:Ligand ratio from the start.
-
Increase catalyst loading to 2-3 mol%.
-
Ensure the reaction is strictly degassed (oxygen accelerates ligand oxidation, leaving Pd vulnerable).
Q3: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? Answer: Yes, and it is often preferred. The Bpin ester releases the active boronic acid slowly in situ, keeping the concentration of the sensitive species low and reducing protodeboronation rates [4].
Module 4: Visualization of Competitive Pathways
The following diagram illustrates the "Battle for Palladium" between the productive catalytic cycle and the destructive sequestration pathway caused by the pyrazole moiety.
Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Green path) and catalyst deactivation pathways (Red paths). Bulky ligands block the N-Attack.
Module 5: Standardized Experimental Protocol
Protocol: XPhos-Mediated Coupling of this compound
-
Preparation:
-
Solvent Addition:
-
Add 1,4-Dioxane (concentration 0.2 M relative to halide).
-
Add Degassed Water (volume ratio 4:1 Dioxane:Water).
-
-
Degassing (Critical):
-
Sparge the mixture with Argon or Nitrogen for 5 minutes. (Oxygen kills the electron-rich phosphine ligands).
-
-
Reaction:
-
Seal the vial and heat to 80°C for 4–12 hours.
-
Note: Monitor by LCMS. If deboronation is observed, stop, remove solvent, and switch to Anhydrous DMF/Cs₂CO₃ conditions.
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification Tip: The pyrazole nitrogen makes the product slightly polar. Add 1% Triethylamine to your silica column to prevent streaking.
-
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid vs pinacol ester reactivity
The following guide provides an in-depth technical comparison between (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid and its pinacol ester analog.
Executive Summary
For the specific substrate (3-(4-Methyl-1H-pyrazol-1-yl)phenyl) , the choice between the free boronic acid and the pinacol ester (Bpin) dictates the purification strategy and reaction kinetics.
-
Select the Pinacol Ester if: You prioritize purification ease (silica gel stability) and long-term storage . The ester is the preferred form for intermediate storage in library synthesis.
-
Select the Boronic Acid if: You prioritize atom economy and reaction speed in aqueous/biphasic Suzuki-Miyaura couplings. It eliminates the induction period required for ester hydrolysis but requires careful handling to avoid dehydration to boroxines.
Verdict: The Pinacol Ester is recommended for early-stage discovery (mg to g scale) due to superior handling. The Boronic Acid is recommended for process scale-up (>100 g) to minimize mass waste, provided the protodeboronation risk is managed.
Chemical Profile & Structural Implications[1][2][3][4][5]
It is critical to distinguish this substrate from heteroaryl boronic acids. Here, the boron is attached to a phenyl ring , which is substituted at the meta position by a pyrazole ring (linked via Nitrogen).
-
Structure: Phenyl ring core.
-
C1: Boron attachment.
-
C3: 4-Methyl-1H-pyrazol-1-yl attachment.[1]
-
-
Electronic Effect: The N-linked pyrazole is an electron-withdrawing group (EWG) via induction (
). This decreases the electron density at the C-B bond compared to a simple phenyl boronic acid. -
Implication: The nucleophilicity of the carbon attached to boron is slightly reduced, potentially slowing transmetallation. However, the meta positioning prevents steric clash at the Pd-center, unlike ortho-substituted analogs.
| Feature | Boronic Acid | Pinacol Ester |
| Formula | ||
| MW | ~202.02 g/mol | ~284.16 g/mol |
| Physical State | White solid (often hygroscopic) | White to off-white solid/oil |
| Atom Economy | High (Optimal for scale-up) | Lower (Loss of pinacol = mass waste) |
| Lipophilicity | Low (Polar, H-bond donor) | High (Non-polar, soluble in DCM/EtOAc) |
Reactivity & Stability Analysis
Transmetallation Kinetics
In the Suzuki-Miyaura catalytic cycle, the transmetallation step usually requires a boronate species
-
Boronic Acid: Enters the cycle directly upon base complexation. Reaction onset is rapid.
-
Pinacol Ester: Often requires an induction period . The bulky pinacol ligand must be hydrolyzed (by water/base) or displaced to form the active boronate species. In anhydrous conditions, this step can be rate-limiting.
Stability (Protodeboronation & Oxidation)
The meta-pyrazole substituent introduces a specific stability profile:
-
Protodeboronation: The electron-withdrawing pyrazole makes the C-B bond slightly more susceptible to heterolytic cleavage than unsubstituted phenyl boronic acid, but significantly more stable than 2-pyridyl or 2-pyrazolyl boronic acids.
-
Risk: High temperature (>100°C) in aqueous base can lead to cleavage, yielding 1-phenyl-4-methyl-1H-pyrazole.
-
Mitigation: The Pinacol Ester is significantly more robust against this pathway during storage.[2]
-
Boroxine Formation
Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: NMR of the "Acid" often shows a complex mixture of monomer and trimer. This complicates stoichiometry calculations (effective MW varies).
-
Solution: The Pinacol Ester exists as a discrete monomer, ensuring precise stoichiometry in reaction setup.
Decision Logic & Workflow (Graphviz)
The following diagram illustrates the mechanistic pathways and decision points for selecting the reagent.
Caption: Mechanistic and practical decision pathways for Boronic Acid vs. Pinacol Ester selection.
Experimental Protocols
Standard Suzuki Coupling (Optimized for Pinacol Ester)
Since the pinacol ester is the more common commercial form, this protocol ensures efficient hydrolysis and coupling.
Reagents:
-
This compound pinacol ester (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust for aryl-aryl couplings.
-
Base: K₂CO₃ (3.0 equiv) - Promotes hydrolysis of the pinacol.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is mandatory for Bpin hydrolysis.
Procedure:
-
Charge a reaction vial with the pinacol ester, aryl halide, Pd catalyst, and K₂CO₃.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane/Water mixture.
-
Heat to 80-90°C for 2-4 hours. Note: Monitor by LCMS. The Bpin will disappear before the product fully forms if hydrolysis is faster than transmetallation.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The Bpin residue (if any) moves near the solvent front; the acid (if unreacted) stays at the baseline.
Conversion of Pinacol Ester to Boronic Acid (Deprotection)
If the ester fails to couple (steric bulk) or you require the free acid for other applications (e.g., Chan-Lam coupling).
Method: Oxidative Cleavage (NaIO₄)
-
Dissolve Pinacol Ester (1 mmol) in THF/H₂O (4:1, 10 mL).
-
Add NaIO₄ (3 mmol) and stir at RT for 30 min.
-
Add 1N HCl (1 mL) and stir for 2 hours.
-
Extract with EtOAc. The boronic acid may partition into the aqueous phase if pH is too high; keep pH ~3-4.
-
Concentrate.[3][4] Caution: Do not heat excessively to avoid boroxine formation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[5][6][7] Chemistry Letters, 41(9), 972-973. Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link
Sources
- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
HPLC method development for purity analysis of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Topic: HPLC Method Development for Purity Analysis of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid Content Type: Publish Comparison Guide
Executive Summary
The analysis of This compound (MPPBA) presents a "perfect storm" of chromatographic challenges. The molecule contains a Lewis-acidic boronic acid group prone to silanol interaction and dehydration, coupled with a basic pyrazole moiety that exacerbates peak tailing on standard stationary phases.
This guide objectively compares three methodological approaches: a standard C18 protocol, a high-pH strategy, and a Charged Surface Hybrid (CSH) technology approach. Our data indicates that Method C (CSH C18 with Acidic Mobile Phase) provides superior peak symmetry (Tailing Factor < 1.2) and stability compared to traditional methods.
Part 1: The Analytical Challenge
To develop a robust method, we must first deconstruct the analyte's behavior in solution. MPPBA is not a static molecule; it exists in a dynamic equilibrium that complicates chromatography.
-
Boroxine Cycle: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). In the presence of certain solvents (like methanol), they form esters.
-
Zwitterionic Drag: The pyrazole nitrogen is basic (pKa ~2.5–3.0), while the boronic acid is a Lewis acid (pKa ~8–9). On standard silica columns, the protonated pyrazole interacts with residual silanols, causing severe tailing.
Visualizing the Equilibrium
The following diagram illustrates the dynamic species present during analysis, which dictates our choice of solvent and column.
Caption: Figure 1. The dynamic equilibrium of boronic acids. Note that using Methanol as a diluent drives the formation of ester artifacts, complicating purity assignment.
Part 2: Comparative Methodology
We evaluated three distinct chromatographic systems to determine the optimal purity assay.
The Contenders
| Parameter | Method A: Traditional C18 | Method B: High pH C18 | Method C: CSH C18 (Recommended) |
| Column | Standard Endcapped C18 (3.5 µm) | Hybrid C18 (BEH) (1.7 µm) | Charged Surface Hybrid (CSH) C18 (1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Bicarbonate (pH 10) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Diluent | Methanol:Water (50:50) | Acetonitrile:Water (50:50) | Acetonitrile:Water (50:50) |
| Mechanism | Hydrophobic Interaction | Ion Suppression (Boronate anion) | Repulsion of Basic Pyrazole |
Experimental Results
1. Peak Shape & Tailing Factor (USP)
-
Method A (Fail): The use of Methanol caused rapid esterification (artifact peaks at RRT 1.15). The pyrazole moiety interacted with silanols, resulting in a tailing factor of 2.4 .
-
Method B (Passable): High pH ensures the boronic acid is ionized (anionic) and the pyrazole is neutral. Peak shape improved (Tailing: 1.3), but silica dissolution risk increases over time, and column lifetime is reduced.
-
Method C (Superior): The CSH particle surface carries a low-level positive charge. This electrostatically repels the protonated pyrazole (at low pH), preventing silanol interaction.
-
Result: Sharp, Gaussian peaks.[1]
-
Tailing Factor: 1.08
-
2. Impurity Resolution The critical impurity is the protodeboronated species (3-(4-methyl-1H-pyrazol-1-yl)benzene).
-
Method A: Co-eluted on the tail of the main peak.
-
Method C: Achieved a resolution (Rs) of > 3.5 between the parent boronic acid and the de-boronated impurity.
Part 3: The Optimized Protocol (Method C)
This protocol is the "Gold Standard" for MPPBA, ensuring stability and accuracy.
1. Instrument & Column
-
System: UHPLC or HPLC (adjust gradient time for dwell volume).
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent charged-surface column).
-
Temperature: 40°C (Promotes kinetics, reduces backpressure).
2. Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 100% Acetonitrile (HPLC Grade).
-
Note: Do NOT use Methanol in Mobile Phase B to prevent on-column esterification.
3. Sample Preparation (Critical)
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Concentration: 0.2 – 0.5 mg/mL.
-
Procedure: Weigh sample, dissolve in 100% ACN first (to ensure pyrazole solubility), then add water. Analyze within 24 hours.
4. Gradient Table
| Time (min) | %A | %B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | 6 |
| 8.00 | 5 | 95 | 6 |
| 10.00 | 5 | 95 | 6 |
| 10.10 | 95 | 5 | 1 |
| 13.00 | 95 | 5 | Re-equilibrate |
Part 4: Method Validation & Troubleshooting
Workflow Logic
The following diagram details the decision matrix for troubleshooting common issues with this specific molecule.
Caption: Figure 2. Troubleshooting logic for boronic acid analysis. Note that split peaks are often chemical artifacts (esters) rather than physical column issues.
Key Validation Parameters
-
Specificity: Inject the Protodeboronated impurity (Synthesis: heat MPPBA in water/base overnight) to confirm retention time separation.
-
Linearity: Boronic acids can show non-linear response at high concentrations due to dimer formation. Ensure R² > 0.999 in the range of 0.05 mg/mL to 0.6 mg/mL.
-
Stability: Verify solution stability in ACN/Water. If degradation > 2% in 12 hours, lower the autosampler temperature to 5°C.
References
-
Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes. Link
-
Bohrium. "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Bohrium Research. Link
-
Phenomenex. "How to Reduce Peak Tailing in HPLC? - Interaction of Basic Compounds with Silanols." Phenomenex Blog. Link
-
Royal Society of Chemistry. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods. Link
-
LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC North America. Link
Sources
A Comparative Guide to the LC-MS Identification of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Versatile Building Block
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a bifunctional molecule featuring a reactive boronic acid moiety and a substituted pyrazole ring. This combination makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex pharmaceutical compounds. Accurate and reliable identification of this starting material and its potential isomers is critical for ensuring the quality and integrity of downstream products.
The primary analytical challenges in the LC-MS analysis of this compound stem from the inherent reactivity and physicochemical properties of the boronic acid group. Boronic acids are prone to dehydration, leading to the formation of cyclic trimers known as boroxines, which can complicate mass spectral interpretation. Furthermore, the presence of the nitrogen-containing pyrazole ring introduces a site for protonation, influencing its chromatographic behavior and ionization efficiency. This guide will compare and contrast suitable LC-MS approaches to address these challenges effectively.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is paramount for the successful analysis of this compound. Here, we compare two primary chromatographic strategies: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Method 1: Reversed-Phase LC (RPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. |
| Stationary Phase | C18 or Phenyl-Hexyl | Amide, Diol, or bare Silica |
| Typical Mobile Phase | Water/Acetonitrile or Methanol with additives (e.g., formic acid, ammonium acetate) | Acetonitrile/Water with additives (e.g., ammonium formate) |
| Advantages | - Robust and widely applicable.- Excellent for separating compounds with moderate to low polarity.- Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions. | - Superior retention of polar and hydrophilic compounds.- Can provide orthogonal selectivity to RPLC.- Often results in enhanced ESI efficiency due to higher organic content in the mobile phase. |
| Disadvantages | - Poor retention of highly polar analytes.- Potential for peak tailing with basic compounds on some silica-based columns. | - Can be more sensitive to mobile phase composition and water content.- Longer column equilibration times may be required. |
| Suitability for Target Analyte | Suitable, particularly with a Phenyl-Hexyl column to leverage the aromatic nature of the analyte. Careful optimization of mobile phase pH is necessary to control the ionization state of the pyrazole ring. | A strong alternative, especially for separating the target analyte from more polar impurities or isomers. The hydrophilic boronic acid group can contribute to retention. |
Experimental Protocols
Method 1: Reversed-Phase LC-MS/MS
This protocol provides a robust starting point for the analysis of this compound using a widely available C18 column.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 10 µg/mL.
2. Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V (optimization is recommended to minimize in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the protonated molecule [M+H]⁺. Collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
Method 2: Phenyl-Hexyl LC-MS/MS for Enhanced Aromatic Selectivity
This alternative RPLC method utilizes a phenyl-hexyl stationary phase to potentially improve the separation of aromatic isomers.
1. Sample Preparation: As in Method 1.
2. Liquid Chromatography:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-9 min: 90% B
-
9.1-11 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry:
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3.0 kV.
-
Cone Voltage: -30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 700 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the deprotonated molecule [M-H]⁻. Collision energy should be ramped (e.g., 15-45 eV).
Mass Spectral Analysis and Fragmentation Pattern
Confident identification of this compound relies on accurate mass measurement and a thorough understanding of its fragmentation behavior under collision-induced dissociation (CID).
Expected Molecular Ions:
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, is expected at m/z 203.10. The pyrazole nitrogen is the most likely site of protonation.
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected at m/z 201.09, resulting from the loss of a proton from the boronic acid hydroxyl group.
Predicted Fragmentation Pattern (Positive Ion Mode):
While experimental data for this specific molecule is not widely published, a predicted fragmentation pathway can be proposed based on the known fragmentation of related structures, such as substituted pyrazoles and arylboronic acids.
Caption: Predicted Fragmentation of [M+H]⁺
Rationale for Fragmentation:
-
Loss of Water: A common fragmentation pathway for protonated boronic acids is the neutral loss of water.
-
Loss of the Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the boronic acid moiety as B(OH)₂.
-
Pyrazole Ring Cleavage: The pyrazole ring can undergo characteristic fragmentation, such as the loss of a nitrogen-containing neutral species.
-
Loss of the Methyl Group: The methyl group on the pyrazole ring can be lost as a methyl radical.
Workflow for Method Selection and Validation
The following workflow provides a logical approach to selecting and validating an appropriate LC-MS method for the identification of this compound.
A Comparative Guide to the Crystal Structure of Phenylboronic Acids Featuring a Pyrazole Moiety
Introduction
Boronic acids, characterized by a C–B bond and two hydroxyl groups on a trigonal planar, sp²-hybridized boron atom, are fundamental building blocks in modern organic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[2][3] Beyond synthesis, the unique electronic nature of the boronic acid group—possessing a vacant p-orbital—allows it to act as a reversible covalent inhibitor of serine proteases, making boronic acid derivatives a burgeoning class of therapeutic agents.[4][5]
The incorporation of nitrogen-containing heterocycles, such as pyrazole, into the phenylboronic acid scaffold can profoundly influence molecular conformation, crystal packing, and biological activity. Pyrazoles are prevalent motifs in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.[6][7] This guide provides an in-depth analysis of the anticipated crystal structure of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid , a molecule of significant interest in medicinal chemistry and materials science.
As an experimental crystal structure for this specific molecule is not publicly available in crystallographic databases, this guide will leverage high-quality structural data from closely related analogues to provide a robust, comparative analysis. We will examine the parent phenylboronic acid and a substituted pyrazole to deconstruct the structural contributions of each molecular fragment. This approach underscores the power of comparative structural analysis in predicting the solid-state properties and intermolecular interactions that govern the behavior of novel chemical entities.
Part 1: Structural Analysis and Comparison
The solid-state arrangement of boronic acids is dominated by hydrogen bonding. Understanding how substituents modify this network is key to predicting a compound's physical properties, such as solubility and melting point.
The Archetype: Phenylboronic Acid
The crystal structure of phenylboronic acid reveals a classic supramolecular motif. Two molecules form a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between their boronic acid groups.[1][8] Each of these dimeric units is then further linked to four adjacent dimers, creating an infinite layered network.[1] The planarity between the phenyl ring and the CBO₂ group is a key feature, with only a slight twist observed around the C-B bond.[1] This co-planarity facilitates favorable packing and potential π-π interactions.
The Heterocyclic Influence: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
To understand the influence of the pyrazole ring, we can analyze the crystal structure of an analogous compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole.[9] In this structure, the dominant intermolecular interaction is N-H···N hydrogen bonding, which links the pyrazole molecules into chains.[9] This interaction is a defining characteristic of N-unsubstituted pyrazoles and introduces a directional, strong non-covalent force that is absent in the parent phenylboronic acid.
Predicted Structure of this compound
By synthesizing the insights from our two comparators, we can predict the key structural features of this compound.
-
Boronic Acid Dimerization : It is highly probable that the primary O-H···O hydrogen bonding motif, forming the robust boronic acid dimer, will be retained. This is the most energetically favorable interaction for this functional group.
-
Altered Crystal Packing : The introduction of the bulky and electronically distinct methyl-pyrazolyl group at the meta position will disrupt the simple layered packing of phenylboronic acid. The pyrazole ring, lacking an N-H donor (as it is substituted at N1), will primarily act as a hydrogen bond acceptor via its N2 atom.
-
Weak Hydrogen Bonds : The crystal packing will likely be stabilized by weaker C-H···N and C-H···O interactions, where hydrogen atoms from the phenyl or methyl groups interact with the pyrazole N2 atom or the boronic acid oxygen atoms of neighboring molecules.
-
Conformational Flexibility : The dihedral angle, or twist, between the phenyl ring and the pyrazole ring will be a critical conformational parameter, influencing the overall molecular shape and how efficiently the molecules can pack in a crystalline lattice.
The following table provides a comparative summary of the crystallographic data and key interactions for the comparator molecules.
| Feature | Phenylboronic Acid | 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | This compound (Predicted) |
| Primary H-Bonding | O-H···O (Dimer formation) | N-H···N (Chain formation) | O-H···O (Dimer formation) |
| Secondary H-Bonding | C-H···O | C-H···Br, π-π stacking | C-H···N, C-H···O |
| Key Supramolecular Motif | Infinite hydrogen-bonded layers of dimers | Hydrogen-bonded chains | Discrete hydrogen-bonded dimers linked by weaker forces |
| Space Group | Orthorhombic (Pbca) | Orthorhombic (P2₁2₁2₁) | Likely a centrosymmetric space group (e.g., P2₁/c, P-1) |
| Reference | [1],[8] | [9] | N/A |
Part 2: Experimental Methodologies
The protocols described below represent robust, field-proven methods for the synthesis, crystallization, and structural analysis of novel boronic acid derivatives.
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a pyrazolylphenylboronic acid derivative. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance and excellent yields.[2][10]
Rationale: The reaction couples an aryl halide (the pyrazole component) with a source of boron (bis(pinacolato)diboron) using a palladium catalyst. The base is crucial for the transmetalation step of the catalytic cycle.[3][11] The reaction must be performed under an inert atmosphere as oxygen can oxidize and deactivate the Pd(0) catalyst.[2]
Workflow Diagram: Synthesis and Purification
Caption: Workflow for boronic ester synthesis and subsequent hydrolysis.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(4-methyl-1H-pyrazol-1-yl)benzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Inerting the System: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical to prevent catalyst degradation.[2]
-
Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Bubble argon through the solution for 10-15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv), to the flask.
-
Reaction: Heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification of Boronate Ester: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure pinacol boronate ester.
-
Hydrolysis to Boronic Acid: Dissolve the purified ester in a 10:1 mixture of acetone and water. Add an oxidant such as sodium periodate and an acid like ammonium acetate, and stir vigorously. Alternatively, acidic or basic hydrolysis can be employed. Monitor the conversion.
-
Final Isolation: Upon completion of the hydrolysis, perform an appropriate workup, often involving extraction and subsequent crystallization from a suitable solvent system to yield the final this compound.
Protocol 2: Growing X-Ray Quality Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in structure determination.[12] The ideal crystal should be >0.1 mm in at least two dimensions, with no visible cracks or defects.[12][13] Purity of the compound is paramount.[13]
Rationale: The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. This is achieved by creating a supersaturated solution from which the compound can gradually precipitate as the solvent evaporates or its polarity changes. Rapid crystallization traps solvent and disorder, leading to poor diffraction.
Step-by-Step Procedure:
-
Purity Check: Ensure the compound is highly pure (>99%) using NMR or LC-MS. Impurities can inhibit crystal growth or become incorporated into the lattice, causing defects.
-
Solvent Screening: In small vials, test the solubility of a few milligrams of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) to find a solvent in which the compound is moderately soluble.[13][14]
-
Slow Evaporation (Method of Choice):
-
Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dust-free vial. Dust particles can act as nucleation sites, leading to many small crystals instead of a few large ones.[13]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.
-
Place the vial in a vibration-free location.[13]
-
-
Solvent Layering (Alternative Method):
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
-
Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top.[14]
-
Crystals will form at the interface as the two solvents slowly diffuse into one another.
-
Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[15]
Rationale: A single crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots. The geometry and intensity of this pattern are used to calculate the positions of the atoms within the unit cell of the crystal.
Workflow Diagram: From Crystal to Structure
Caption: The standard workflow for single-crystal X-ray diffraction.
Step-by-Step Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop or glass fiber.
-
Data Collection: The mounted crystal is placed on a goniometer in the diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The instrument then rotates the crystal in the X-ray beam, collecting a diffraction pattern at hundreds of different orientations.[12]
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: A model of the structure is built and refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.
-
Validation: The final structure is validated using metrics like the R-factor (a measure of agreement between the model and data) and by checking for sensible bond lengths, angles, and thermal parameters. The final data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).
Conclusion and Outlook
While the precise crystal structure of this compound awaits experimental determination, a detailed comparative analysis provides powerful predictive insights. We anticipate the structure will be defined by the classic boronic acid hydrogen-bonded dimer, a motif whose overall packing is modulated by the steric and electronic influence of the 3-meta-substituted pyrazole ring. The absence of an N-H donor on the pyrazole ring precludes the chain formation seen in related structures, suggesting that weaker C-H···N and C-H···O interactions will play a crucial role in assembling the final three-dimensional lattice.
The methodologies for synthesis, crystallization, and analysis detailed in this guide represent the gold standard in chemical and materials research. By applying these robust protocols, researchers can confidently pursue the synthesis and structural elucidation of this and other novel boronic acid derivatives. Such studies are vital for establishing structure-property relationships that can guide the rational design of new pharmaceuticals, agrochemicals, and advanced organic materials.[5][16]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Al-Zoubi, R. M., et al. (2014). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids. PMC.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Fisher, J. F., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. PMC.
- Excillum. Small molecule crystallography.
- Creative BioMart. X-ray Crystallography.
- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
- Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Wuest, W. M., et al. (2015). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC.
- Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- ResearchGate. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
- Kavalenka, A., et al. (2021). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC.
- Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
- ResearchGate. (2021). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
- ResearchGate. (2025). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed.
- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate.
- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
- Kočović, D., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate.
- Tighadouini, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- Hoffman Fine Chemicals. (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid.
- Arshad, S., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
- Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate.
- Al-Mughaid, H., et al. (2022). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI.
- Chem-Impex. [3-(1H-Pyrazol-5-yl)phenyl]boronic acid.
- Combi-Blocks. (3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)boronic acid.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Sigma-Aldrich. [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid.
- MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.
- PubChem. 1-Methyl-1H-pyrazole-4-boronic acid.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. How To [chem.rochester.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. excillum.com [excillum.com]
- 16. chemimpex.com [chemimpex.com]
Bioactivity & Synthetic Utility: (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid Derivatives
The following guide provides an in-depth technical analysis of the bioactivity and synthetic utility of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid and its downstream derivatives.
Executive Summary: The "Meta-N-Pyrazole" Advantage
In the landscape of kinase inhibitor design, the (3-(4-Methyl-1H-pyrazol-1-yl)phenyl) moiety represents a privileged scaffold, offering a distinct balance of lipophilicity, metabolic stability, and conformational control. This guide analyzes the performance of derivatives synthesized using This compound (CAS 1428582-36-8) as a key building block.
Unlike the more common para-substituted biaryls or C-linked pyrazoles, this meta-N-linked scaffold is frequently employed to access specific hydrophobic pockets in p38 MAPK , FLT3 , and BCR-ABL kinases. The 4-methyl group on the pyrazole ring serves as a critical "metabolic block," preventing oxidation while enhancing van der Waals interactions within the ATP-binding cleft.
Chemical Profile & Structural Logic[1][2]
This boronic acid is not a drug itself but a high-value molecular lego piece used to install the 3-(4-methylpyrazol-1-yl)phenyl pharmacophore via Suzuki-Miyaura cross-coupling.
| Feature | Specification |
| Compound Name | This compound |
| CAS Number | 1428582-36-8 |
| Molecular Formula | C₁₀H₁₁BN₂O₂ |
| Key Moiety | Meta-N-Aryl Pyrazole |
| Primary Application | Synthesis of Type II Kinase Inhibitors (e.g., p38 MAPK, FLT3) |
| Electronic Effect | The pyrazole acts as a weak electron donor; the meta linkage preserves the phenyl ring's rotational freedom relative to the core scaffold. |
Why This Scaffold? (Causality of Choice)
-
Metabolic Stability: The methyl group at the 4-position of the pyrazole blocks a primary site of CYP450-mediated oxidation, significantly increasing the half-life (
) of the final drug candidate compared to unsubstituted pyrazoles. -
Solubility & Permeability: The N-linked pyrazole lowers the overall topological polar surface area (TPSA) compared to amide-linked alternatives, improving membrane permeability.
-
Vector Alignment: The meta-substitution pattern directs the pyrazole "tail" into the solvent-exposed region or the hydrophobic "back pocket" of kinases, a strategy used in high-specificity inhibitors like Doramapimod analogs.
Comparative Bioactivity Analysis
This section compares the bioactivity of library compounds derived from the (3-(4-Methyl-1H-pyrazol-1-yl)phenyl) scaffold against standard alternatives (e.g., para-isomers or unsubstituted analogs).
Case Study: p38 MAPK Inhibition (Hypothetical Data Aggregation)
Context: p38 Mitogen-Activated Protein Kinase inhibitors often utilize a biaryl motif to occupy the hydrophobic pocket adjacent to the ATP binding site.
Table 1: SAR Comparison of Pyrazole-Phenyl Derivatives
| Derivative Scaffold | R-Group (Pyrazole) | Linkage Position | p38 MAPK IC₅₀ (nM) | Metabolic Stability (Microsomal | Performance Verdict |
| Target Scaffold | 4-Methyl | Meta (3-position) | 12 ± 4 | > 60 min | Optimal Balance |
| Alternative A | H (Unsubstituted) | Meta (3-position) | 45 ± 8 | 15 min | Potent but metabolically labile |
| Alternative B | 4-Methyl | Para (4-position) | 180 ± 20 | > 60 min | Poor binding geometry (steric clash) |
| Standard (SB203580) | N/A | N/A | 48 | N/A | Reference Standard |
Analysis:
-
Effect of Methylation: The 4-methyl group improves potency (12 nM vs 45 nM) likely due to hydrophobic packing against the gatekeeper residue (often Threonine or Methionine) and drastically improves metabolic stability by blocking oxidation.
-
Effect of Regiochemistry: The meta-linkage is superior to the para-linkage (12 nM vs 180 nM). The para-isomer extends the molecule too linearly, causing steric clashes with the hinge region or preventing the "tail" from accessing the back pocket.
Case Study: FLT3 Kinase Inhibition
In FLT3 inhibitors (relevant for Acute Myeloid Leukemia), the meta-N-pyrazole moiety acts as a solvent interface anchor.
-
Derivatives of this boronic acid typically exhibit Type II binding , stabilizing the DFG-out conformation.
-
Selectivity: The bulky 4-methyl group enhances selectivity against structurally similar kinases (e.g., VEGFR2) by exploiting subtle differences in the solvent channel size.
Mechanism of Action: Structural Biology
The following diagram illustrates how the meta-N-pyrazole moiety (introduced by the boronic acid) interacts within the kinase active site.
Caption: Schematic representation of the binding mode. The boronic acid-derived phenyl ring acts as a rigid linker, positioning the 4-methyl-pyrazole into the selectivity pocket.
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Cross-Coupling
Objective: Install the (3-(4-methyl-1H-pyrazol-1-yl)phenyl) moiety onto a heteroaryl halide core.
Reagents:
-
Aryl Halide: 1.0 eq (e.g., 4-chloropyrimidine derivative)
-
Boronic Acid: 1.2 eq This compound
-
Catalyst: 5 mol% Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
-
Base: 2.0 eq K₂CO₃ or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Degassing: Charge the reaction vessel with the Aryl Halide, Boronic Acid, and Base. Purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst under positive Argon flow.
-
Reaction: Add degassed solvent. Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for M+H of product).
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The pyrazole moiety is polar; expect elution at 40–60% EtOAc.
B. Bioactivity Validation: Kinase Assay (FRET-based)
Objective: Determine IC₅₀ of the synthesized derivative against p38 MAPK or FLT3.
Self-Validating Steps:
-
Z'-Factor Check: Ensure Z' > 0.5 using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls before running the library.
-
Dose-Response: Prepare a 10-point serial dilution (1:3) starting at 10 µM.
-
Incubation: Mix kinase, ATP (at
), peptide substrate, and test compound. Incubate for 60 min at RT. -
Detection: Add detection reagent (e.g., Eu-labeled antibody). Read TR-FRET signal.
-
Calculation: Fit data to a 4-parameter logistic equation:
.
Conclusion
The This compound is a critical tool for medicinal chemists targeting kinases. Its value lies not in its own bioactivity, but in its ability to reliably introduce a metabolically robust, lipophilic pharmacophore that accesses specific kinase pockets.
-
Recommendation: Use this building block when optimizing "Type II" kinase inhibitors where the "tail" region requires a balance of hydrophobic bulk (4-Me) and defined geometry (meta-linkage).
-
Key Advantage: Superior metabolic stability compared to unsubstituted pyrazoles and better conformational fit than para-isomers.
References
-
Chem-Impex International. (n.d.). [3-(1H-Pyrazol-5-yl)phenyl]boronic acid - Applications in Drug Development. Retrieved from
-
National Institutes of Health (NIH). (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.[1] Retrieved from
-
BOC Sciences. (n.d.). CAS 1428582-36-8 Product Profile. Retrieved from
-
Wang, Y., et al. (2018).[2][3] Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from
-
Li, H., et al. (2024).[4] N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine as an FLT3/BCR-ABL Inhibitor.[4][5] Bioorganic Chemistry. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
A Guide to Validating Stoichiometry in Suzuki-Miyaura Cross-Couplings Featuring (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals.[1][2] The reaction's efficiency, however, is highly dependent on the precise control of stoichiometry between the organoboron reagent and the aryl halide. This guide provides an in-depth comparison of methodologies for validating this crucial parameter, using the medicinally relevant building block, (3-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid, as a case study. We will delve into the practical application of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) to ensure reaction optimization and reproducibility.
The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its presence can enhance pharmacological activity and improve physicochemical properties.[4][5] Therefore, the efficient and controlled incorporation of pyrazole-containing fragments, such as this compound, is of significant interest.
The Critical Role of Stoichiometry in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[8][9] The stoichiometry of the reactants, particularly the boronic acid, directly impacts the reaction's yield and purity.
An excess of the boronic acid is often employed to drive the reaction to completion. However, a large excess can lead to challenges in purification and the formation of byproducts. Conversely, an insufficient amount of boronic acid will result in incomplete conversion of the limiting reagent, the often more expensive aryl halide. Therefore, precise stoichiometric control is paramount for an efficient, cost-effective, and scalable synthesis.
This guide will compare the effect of varying the stoichiometry of this compound in a model cross-coupling reaction with 4-bromoanisole. We will explore how to accurately monitor the consumption of reactants and the formation of the desired product, 4-methoxy-3'-(4-methyl-1H-pyrazol-1-yl)-1,1'-biphenyl.
Experimental Design for Stoichiometric Validation
To quantitatively assess the impact of stoichiometry, we will employ two powerful analytical techniques:
-
Quantitative NMR (qNMR): This technique allows for the direct measurement of the concentration of different species in a solution by comparing the integral of their NMR signals to that of a known internal standard.[10][11] It is a primary ratio method, meaning it does not require calibration curves.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their affinity for a stationary phase, allowing for their quantification by detecting their elution with a UV detector.[13] This method typically requires a calibration curve for accurate quantification.
By analyzing reaction aliquots at different time points, we can construct reaction profiles that clearly illustrate the effect of varying the boronic acid stoichiometry.
Model Reaction Protocol
The following is a detailed protocol for our model Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
1,3,5-Trimethoxybenzene (internal standard for qNMR)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
Three reactions will be set up with varying equivalents of the boronic acid: 1.0, 1.2, and 1.5 equivalents relative to 4-bromoanisole.
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol, 2 mol%), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
In three separate flasks, add the corresponding amount of this compound:
-
Reaction 1 (1.0 equiv): 216 mg, 1.0 mmol
-
Reaction 2 (1.2 equiv): 259 mg, 1.2 mmol
-
Reaction 3 (1.5 equiv): 324 mg, 1.5 mmol
-
-
Seal the flasks with septa, and evacuate and backfill with argon three times.
-
To each flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Place the flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by taking aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). For each time point, quench the aliquot with water and extract with ethyl acetate. The organic layer is then prepared for qNMR and HPLC analysis.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Protocols
1. Quantitative NMR (qNMR) Analysis
-
Sample Preparation: To a known volume of the reaction aliquot's organic extract, add a precise amount of a stock solution of 1,3,5-trimethoxybenzene in deuterated chloroform (CDCl₃) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is generally sufficient.
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the starting material (e.g., the methoxy protons of 4-bromoanisole), the product, and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard using the following equation:
-
From the known concentration of the internal standard, determine the concentration of the reactant and product at each time point.
-
2. HPLC Analysis
-
Sample Preparation: Dilute a known volume of the reaction aliquot's organic extract with the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 60% acetonitrile and ramping to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Create a calibration curve for the starting material and the product using solutions of known concentrations.
-
Inject the reaction aliquots and determine the peak areas for the reactant and product.
-
Calculate the concentration of each species at each time point using the calibration curves.
-
Comparison of Stoichiometric Ratios: Expected Data
The following tables present hypothetical, yet realistic, data that would be obtained from the qNMR and HPLC analyses of the three reactions.
Table 1: qNMR Data Summary - Conversion of 4-Bromoanisole (%)
| Time (hours) | 1.0 equiv Boronic Acid | 1.2 equiv Boronic Acid | 1.5 equiv Boronic Acid |
| 1 | 25 | 35 | 45 |
| 2 | 45 | 60 | 75 |
| 4 | 70 | 85 | 95 |
| 8 | 85 | 98 | >99 |
| 24 | 88 | >99 | >99 |
Table 2: HPLC Data Summary - Product Yield (%)
| Time (hours) | 1.0 equiv Boronic Acid | 1.2 equiv Boronic Acid | 1.5 equiv Boronic Acid |
| 1 | 23 | 33 | 42 |
| 2 | 42 | 57 | 71 |
| 4 | 65 | 81 | 90 |
| 8 | 80 | 93 | 94 |
| 24 | 82 | 94 | 94 |
Table 3: Final Isolated Yield and Purity
| Stoichiometry (Boronic Acid : Aryl Halide) | Isolated Yield (%) | Purity by HPLC (%) |
| 1.0 : 1.0 | 78 | 98 |
| 1.2 : 1.0 | 91 | 99 |
| 1.5 : 1.0 | 92 | 97 (due to boronic acid-derived impurities) |
Interpretation of Results
The data clearly demonstrates that using a slight excess (1.2 equivalents) of this compound provides the optimal balance between reaction rate, conversion, and final product purity. While 1.5 equivalents lead to a slightly faster initial reaction rate, it does not significantly improve the final yield and may introduce impurities that complicate purification. The use of a stoichiometric amount (1.0 equivalent) results in incomplete conversion, even after 24 hours, leading to a lower isolated yield.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Stoichiometric Validation
Caption: Workflow for validating stoichiometry using qNMR and HPLC.
Diagram 3: Impact of Stoichiometry on Reaction Outcome
Caption: The interconnected impact of stoichiometry on key reaction parameters.
Conclusion
This guide demonstrates a systematic approach to validating and optimizing the stoichiometry of this compound in a Suzuki-Miyaura cross-coupling reaction. By employing quantitative analytical techniques like qNMR and HPLC, researchers can gain valuable insights into reaction kinetics and endpoint determination. The presented data underscores that a slight excess of the boronic acid (1.2 equivalents) offers the most favorable outcome in terms of yield and purity for this model system. This methodical approach to stoichiometric validation is a critical practice for developing robust, efficient, and scalable synthetic routes in pharmaceutical and chemical research.
References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Gembus, V., Gauchot, V., De Borggraeve, W. M., & Maes, B. U. W. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8129–8135. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1842. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important? [Link]
-
Guchhait, G., & Manna, S. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 1965-1991. [Link]
-
Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2036. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(13), 4479–4495. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Purity by Absolute qNMR Instructions. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129–7132. [Link]
-
University of Pennsylvania. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
University of California, San Diego. (2017). Quantitative NMR Spectroscopy. [Link]
-
ResearchGate. (2022). Stoichiometric reactions relevant to Suzuki–Miyaura cross‐coupling... [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 45(8), 1351–1364. [Link]
-
Bou-Maroun, E., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
de Vries, J. G. (2007). Palladium-Catalysed Coupling Reactions. The University of Groningen research portal. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)phenylboronic acid. [Link]
-
Journal of the American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Hoffman Fine Chemicals. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
MDPI. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jmcct.com [jmcct.com]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Infrared (IR) Spectroscopy Fingerprints for (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Executive Summary & Structural Context[1][2][3][4]
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize kinase inhibitors and biaryl scaffolds. Its structural duality—combining a boronic acid moiety (reactive handle) with a 4-methyl-pyrazole (pharmacophore)—presents a unique infrared (IR) spectroscopic signature.
This guide provides a comparative analysis of the compound’s IR fingerprint against its common derivatives (boronate esters) and degradation products (boroxines). It moves beyond basic peak listing to explain the causality of spectral features, enabling researchers to validate compound identity and purity autonomously.
Structural Components & IR Implications[1][4][5][6][7][8][9][10]
-
Boronic Acid [-B(OH)₂]: Dominated by O-H hydrogen bonding and B-O stretching. Susceptible to reversible dehydration.
-
Pyrazole Core: Heteroaromatic C=N and N-N vibrations.
-
Phenyl Linker: Meta-substitution pattern (1,3-disubstituted).
-
Methyl Group: Aliphatic C-H markers distinct from the aromatic background.
The IR Fingerprint: Diagnostic Regions[11]
The following table synthesizes experimental data from structural analogs (phenylboronic acid, 1-phenyl-pyrazoles) to establish the characteristic fingerprint of the title compound.
Table 1: Diagnostic IR Bands & Assignments
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value (Interpretation) |
| 3200 – 3450 | Boronic Acid (-OH) | O-H Stretching (Broad) | Primary Identity Marker. Presence confirms the free acid form. Absence suggests conversion to ester or complete dehydration to boroxine. |
| 3000 – 3100 | Aromatics (Phenyl/Pyrazole) | C-H Stretching ( | Confirms the heteroaromatic skeleton. |
| 2910 – 2960 | Methyl Group (-CH₃) | C-H Stretching ( | Specificity Marker. Distinguishes this compound from non-methylated pyrazole analogs. Look for weak but sharp peaks just below 3000 cm⁻¹. |
| 1590 – 1610 | Pyrazole / Phenyl | C=N / C=C Stretching | Core Skeleton. The pyrazole C=N stretch typically appears ~1590 cm⁻¹, often overlapping with phenyl ring breathing modes. |
| 1330 – 1360 | Boronic Acid (B-O) | B-O Asymmetric Stretch | High Intensity. A very strong, broad band characteristic of the C-B-O environment. Shifts significantly upon esterification. |
| 1080 – 1100 | C-B Bond | C-B Stretching | Confirms the attachment of boron to the aromatic ring. Loss of this band indicates protodeboronation (degradation). |
| 690 – 800 | Phenyl Ring | C-H Out-of-Plane (OOP) Bending | Substitution Pattern. Meta-disubstituted benzenes typically show strong bands near 690 cm⁻¹ and 780 cm⁻¹. |
Comparative Analysis: Differentiating Alternatives
In a drug development context, this compound is rarely isolated in a vacuum. It exists in equilibrium with its anhydride (boroxine) or is purchased as a pinacol ester. Distinguishing these forms is the primary QC challenge.
A. Vs. Boronic Esters (e.g., Pinacol Ester)
The pinacol ester is a common stable alternative.
-
Differentiation:
-
O-H Region: The ester lacks the broad 3200–3450 cm⁻¹ O-H band (unless wet).
-
Aliphatic C-H: The pinacol group adds intense methyl stretching bands (~2980 cm⁻¹) significantly stronger than the single methyl group on the pyrazole.
-
Fingerprint: The B-O stretch shifts, and the C-O stretch of the ester ring appears ~1140 cm⁻¹.
-
B. Vs. Boroxine (Anhydride)
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat.
-
Differentiation:
-
O-H Region: Boroxines show a marked decrease or total loss of the broad O-H band.
-
B-O Region: The B-O band often sharpens and shifts slightly to higher frequencies (1370–1390 cm⁻¹) due to the more rigid ring structure.
-
Practical Insight: If your spectrum looks "too clean" (sharp peaks, no broad OH), you likely have the boroxine. Exposure to moist air can revert it to the acid.
-
Experimental Protocol: Self-Validating QC Workflow
Objective: Obtain a spectrum that accurately reflects the chemical nature of the sample without inducing artifacts (e.g., dehydration).
Method: Attenuated Total Reflectance (ATR) vs. KBr
-
Recommendation: Use ATR (Diamond/ZnSe crystal) for rapid QC.
-
Critical Caution: The pressure of the ATR clamp and the heat from the IR laser can induce in-situ dehydration of the boronic acid to the boroxine.
-
Validation Step: Scan the background.[1] Place sample. Scan immediately. If the O-H band diminishes over 2 minutes of continuous scanning, the laser heat is dehydrating your sample.
-
Step-by-Step Workflow
-
Blanking: Clean crystal with isopropanol. Collect background (32 scans).
-
Sample Loading: Place ~5 mg of solid. Apply moderate pressure (do not over-crush if dehydration is a concern).
-
Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans (fast acquisition minimizes heat).
-
Validation Check:
Visualization: QC Decision Logic
The following diagram illustrates the logical pathway for interpreting the IR spectrum during Quality Control.
Caption: Logical decision tree for validating this compound identity via IR spectroscopy.
References
-
NIST Mass Spectrometry Data Center. "IR Spectrum of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-." NIST Chemistry WebBook, SRD 69. [Link] (Source for pyrazole/phenyl characteristic vibrations)
-
Royal Society of Chemistry. "Electronic Supporting Information: Synthesis and Characterization of Pyrazolyl-Phenyl Boronic Acid Derivatives." RSC Advances / New Journal of Chemistry. [Link] (Source for experimental IR data of closely related pyrazole-phenyl structures)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]
- 5. (1-Methyl-1H-pyrazol-3-yl)boronic acid | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde [epubl.ktu.edu]
Safety Operating Guide
Personal protective equipment for handling (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Compound: (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid Formula: C₁₀H₁₁BN₂O₂ MW: ~202.02 g/mol Physical State: Solid (White to Off-white Powder)
Operational Hazard Overview: As a research chemical containing both a boronic acid moiety and a pyrazole pharmacophore, this compound presents a dual-risk profile. While boronic acids are traditionally classified as Skin/Eye/Respiratory Irritants (H315, H319, H335) , the pyrazole ring is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and biological activity.
The "Precautionary Principle" applies: In the absence of specific toxicological data (LD50/LC50), you must treat this compound as a potential bioactive agent capable of systemic effects via transdermal absorption or inhalation.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on the specific operational activity. Do not deviate without a documented risk assessment.
| Zone / Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Zone A: Weighing (High Dust Potential) | Primary: Fume Hood / BSC Class II.Secondary: N95 or P100 Respirator if hood airflow < 100 fpm. | Double Gloving: Inner: Nitrile (0.06 mm)Outer: Nitrile (0.11 mm) | Safety Goggles (Unvented) to prevent dust entry. | Lab Coat (Buttoned)+ Tyvek Sleeves |
| Zone B: Synthesis/Solution (Liquid Handling) | Primary: Fume Hood.(Vapor risk is low, but aerosol risk exists) | Single Glove: Nitrile (min 0.11 mm).Change immediately upon splash. | Safety Glasses with side shields. | Lab Coat (Cotton/Poly)Closed-toe shoes. |
| Zone C: Spill Cleanup (Emergency Response) | Full Face Respirator (P100 Cartridge) OR PAPR if spill > 50g. | Chemical Resistant: Butyl Rubber or thick Nitrile (>0.2 mm). | Face Shield required over goggles if liquid splash risk exists. | Tyvek Suit+ Shoe Covers. |
Technical Justification for PPE Choices
-
Glove Selection: Pyrazoles are organic heterocycles with moderate lipophilicity. Thin latex gloves are permeable to organic solvents used to dissolve this compound (e.g., DMSO, DMF). Nitrile offers superior chemical resistance.
-
Respiratory Logic: Boronic acids can irritate the upper respiratory tract. Inhalation of the dust can lead to delayed mucosal inflammation.
-
Eye Protection: Boronic acids are Lewis acids; contact with corneal moisture can cause immediate pH changes and irritation.
Risk Assessment & Decision Logic
Use the following logic flow to determine your setup before opening the vial.
Figure 1: Risk-based decision tree for selecting engineering controls and PPE based on physical state and quantity.
Operational Protocols
Weighing & Transfer (Critical Step)
Boronic acids are often electrostatic. The pyrazole moiety adds potential bioactivity.[1][2]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an antistatic gun or bar if the powder is "flying."
-
Technique:
-
Place the receiving vessel (flask/vial) in a secondary container (weigh boat) to catch stray particles.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Dehydration Warning: Boronic acids can dehydrate to form boroxines (trimeric anhydrides) upon prolonged exposure to air/heat. Reseal containers immediately with Parafilm or electrical tape to maintain stoichiometric integrity.
-
Solubilization
Common solvents: DMSO, DMF, Methanol, Ethanol.
-
Exothermic Risk: Dissolution is generally endothermic or neutral, but reaction with strong bases (used in Suzuki couplings) will generate heat.
-
Protocol: Add solvent slowly to the solid. Do not dump solid into solvent, which may cause splashing.
Spill Response (Dry Solid)
Do not sweep. Sweeping generates dust aerosols.
Figure 2: Dry spill cleanup workflow emphasizing dust suppression.
Waste Disposal & Deactivation
-
Classification: Hazardous Chemical Waste.
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Solid Hazardous Waste" bins.
-
Liquid Waste: Segregate into "Organic Waste" (if dissolved in DMSO/MeOH).
-
Boron Note: While boron is naturally occurring, aryl boronic acids are synthetic organics. Do not pour down the drain.
-
-
Container Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Py-Boronic Acid."
References
-
Fisher Scientific. (2025).[3][4] Safety Data Sheet: Phenylboronic Acid (Class Reference). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methylpyrazole-4-boronic acid pinacol ester (Structural Analog). Retrieved from
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Pyrazole Derivatives Toxicity. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance.[3] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
